molecular formula C8H9NO3 B1650875 6-Methoxy-3-methylpicolinic acid CAS No. 1211579-02-0

6-Methoxy-3-methylpicolinic acid

Cat. No.: B1650875
CAS No.: 1211579-02-0
M. Wt: 167.16
InChI Key: SNHJPJPXGPVKHM-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylpicolinic acid (CAS 1211579-02-0) is a high-purity picolinic acid derivative with the molecular formula C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol. This compound is a valuable building block in medicinal chemistry and materials science research, particularly in the development of novel metal complexes and functional materials. As a derivative of pyridine-2-carboxylic acid, this compound is of significant interest in the design of non-linear optical (NLO) materials. Research on analogous picolinic acid complexes has demonstrated their prominent first and second hyperpolarizability, making them promising candidates for applications in optical data storage, optical switching, and laser devices . The methoxy and methyl functional groups on the heterocyclic ring can be utilized to fine-tune the electronic properties and metal-binding characteristics of the resulting complexes . Furthermore, picolinic acid derivatives are extensively studied as metal-binding pharmacophores (MBPs) in metalloenzyme inhibitor design. The donor N and O atoms allow effective coordination with metal ions, such as Zn(II), in enzyme active sites . This mechanism is crucial for research into inhibitors for metalloenzymes like the New Delhi Metallo-β-lactamase (NDM-1), a bacterial enzyme responsible for antibiotic resistance . Research Use Only; not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(12-2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHJPJPXGPVKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259504
Record name 6-Methoxy-3-methyl-2-pyridinecarboxylic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211579-02-0
Record name 6-Methoxy-3-methyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211579-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-3-methyl-2-pyridinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties, Stability, and Synthetic Applications of 6-Methoxy-3-methylpicolinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-3-methylpicolinic acid (CAS: 1211579-02-0) is a highly specialized, functionally rich heteroaromatic building block utilized extensively in modern medicinal chemistry[1]. Functioning primarily as a critical pharmacophore in the synthesis of diazabicyclo-substituted imidazopyrimidines, this compound is at the forefront of neuropharmacological research targeting respiratory disorders, most notably Obstructive Sleep Apnea (OSA)[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, stability profiles, and field-proven synthetic protocols.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of this compound is defined by a pyridine ring substituted with a carboxylic acid at C2, a methyl group at C3, and a methoxy group at C6. Each functional group serves a distinct mechanistic purpose in drug design:

  • C3-Methyl Group (Steric Tuning): The ortho-methyl group provides significant steric bulk adjacent to the C2-carboxylic acid. In drug design, this steric hindrance restricts the rotational freedom of the resulting amide bond, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding[2].

  • C6-Methoxy Group (Electronic Modulation): The methoxy group acts as an electron-donating group via resonance, increasing the electron density of the pyridine nitrogen. This enhances the nitrogen's capacity to act as a hydrogen-bond acceptor within the binding pocket of target ion channels.

Quantitative Data Summary
PropertyValue
Chemical Name This compound
Synonyms 6-Methoxy-3-methylpyridine-2-carboxylic acid
CAS Registry Number 1211579-02-0[1]
Molecular Formula C8H9NO3[1]
Molecular Weight 167.16 g/mol [1]
SMILES String O=C(O)C1=NC(OC)=CC=C1C[1]
Primary Application Intermediate for TASK-1/TASK-3 channel blockers[2]

Mechanistic Role in Respiratory Neuropharmacology

This compound is a vital precursor in synthesizing inhibitors for TASK-1 and TASK-3 (Twik-related acid-sensitive K+) channels[2][3]. These two-pore-domain potassium channels are highly expressed in the respiratory neurons of the brainstem and the motor neurons of the hypoglossal nerve (XII cranial nerve)[3].

In the pathogenesis of Obstructive Sleep Apnea, the genioglossus muscle (the primary dilator of the upper airway) loses tone during sleep, leading to airway collapse. By blocking TASK-1/3 channels, the resulting drug derivatives depolarize mechanoreceptors in the upper airway. This triggers a negative pressure reflex that activates the hypoglossal nerve, driving the tongue forward and downward, thereby mechanically stabilizing the pharyngeal airway[2][3].

Pathway N1 6-Methoxy-3-methylpicolinic Acid Derivative N2 TASK-1 / TASK-3 Channel Blockade N1->N2 Binds to pore N3 Depolarization of Mechanoreceptors N2->N3 Inhibits K+ efflux N4 Genioglossus Muscle Activation N3->N4 Hypoglossal nerve signaling N5 Upper Airway Stabilization (OSA Relief) N4->N5 Mechanical dilation

Fig 1: Mechanism of action for TASK-1/3 channel blockers in obstructive sleep apnea.

Advanced Synthetic Methodologies: Amide Coupling

The Causality of Reagent Selection

Coupling this compound with complex amines (such as diazabicyclo-substituted imidazopyrimidines) presents a synthetic challenge. The C3-methyl group creates severe ortho-steric hindrance around the C2-carboxylic acid[4]. Traditional carbodiimide coupling agents (e.g., EDC, DCC) yield poor results due to slow active ester formation and competitive side reactions.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandated[2]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring-group participation via intramolecular hydrogen bonding with the incoming amine, drastically accelerating the aminolysis step despite the steric bulk.

Self-Validating Protocol: HATU-Mediated Amide Synthesis

The following protocol is derived from validated pharmaceutical workflows[2][4] and engineered as a self-validating system to ensure high-fidelity coupling.

Step 1: Carboxylic Acid Activation

  • Dissolve this compound (39.7 mg, 237 µmol) in 1.5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere[2].

  • Add HATU (123 mg, 324 µmol, ~1.35 eq) to the solution[2].

  • Stir the mixture at room temperature for exactly 30 minutes[2].

  • Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The complete disappearance of the starting acid mass (m/z 168 [M+H]+) and the appearance of the methyl ester artifact confirms 100% conversion to the active HOAt ester. Do not proceed until activation is confirmed.

Step 2: Amine Introduction & Coupling 4. Add the target amine (e.g., 2-(4-Chlorophenyl)-3-(2,5-diazabicyclo[2.2.2]oct-2-ylmethyl)imidazo[1,2-a]pyrimidine) (1.0 eq) to the activated mixture[2]. 5. Introduce a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (approx. 1.1 mmol), to neutralize any amine salts and drive the nucleophilic attack[5]. 6. Stir the reaction mixture at room temperature overnight (12–16 hours)[4].

  • Validation Checkpoint 2: Perform a final LC-MS analysis on the crude mixture. The presence of the target product mass validates successful coupling, allowing progression to purification.

Step 3: Purification 7. Concentrate the reaction mixture under reduced pressure to remove DMF. 8. Separate the components directly via preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure target amide[4].

Workflow Step1 Step 1: Carboxylic Acid Activation This compound + HATU Step2 Step 2: Active Ester Formation Stir in DMF (30 min, RT) Step1->Step2 Step3 Step 3: Amine Addition Add Imidazopyrimidine + DIPEA Step2->Step3 Step4 Step 4: Amide Bond Formation Stir overnight at RT Step3->Step4 Step5 Step 5: Purification Preparative HPLC Step4->Step5

Fig 2: Step-by-step HATU-mediated amide coupling workflow for imidazopyrimidines.

Stability, Degradation, and Handling Guidelines

To maintain the structural integrity of this compound, strict handling and storage protocols must be observed:

  • Atmospheric Sensitivity: The compound must be stored under an inert atmosphere (Nitrogen or Argon). While the carboxylic acid itself is relatively stable, ambient moisture can hydrate the solid, which subsequently hydrolyzes highly moisture-sensitive coupling reagents (like HATU) during downstream synthesis, devastating reaction yields.

  • Thermal Degradation: Picolinic acids are susceptible to thermal decarboxylation. Prolonged exposure to temperatures exceeding 100°C, particularly in the presence of strong acids or bases, can lead to the loss of the C2-carboxylic group, yielding 2-methoxy-5-methylpyridine. Storage at 2-8°C is recommended for long-term preservation[6].

  • Photostability: Heteroaromatic rings can undergo slow photo-oxidation. The compound should be kept in amber glass vials or opaque containers to prevent UV-induced degradation.

References

  • US11098063B2 - Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders.
  • CN110719911A - Diazabicyclo-substituted imidazopyrimidines and their use for the treatment of respiratory disorders.
  • AU2018283331B2 - Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders.

Sources

Thermodynamic Properties of 6-Methoxy-3-methylpicolinic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As the complexity of small-molecule therapeutics and radiotheranostics increases, the thermodynamic profiling of highly functionalized chelators becomes paramount. 6-Methoxy-3-methylpicolinic acid (CAS: 1211579-02-0) represents a sophisticated polyfunctional scaffold[1]. By integrating an electron-donating methoxy group and a sterically active methyl group onto the picolinic acid core, researchers can finely tune the thermodynamic stability, solubility, and complexation kinetics of the resulting coordination compounds.

This whitepaper provides an in-depth thermodynamic analysis of this compound derivatives. Drawing upon established principles of physical organic chemistry and coordination thermodynamics, we will explore how specific structural modifications dictate acid-base equilibria, dictate metal chelation efficacy, and drive applications in advanced drug design[2] and radiotheranostics[3].

Structural Thermodynamics and Substituent Effects

To understand the thermodynamic behavior of this compound, we must first establish the baseline energetics of the parent compound, picolinic acid. In aqueous media, picolinic acid exists primarily as a zwitterion, balancing a deprotonated carboxylate and a protonated pyridinium nitrogen[4].

The thermodynamic dissociation constants for the parent picolinic acid are well-documented: the highly acidic carboxyl group exhibits a


 of 1.07[5], while the pyridinium nitrogen exhibits a 

of 5.40[6]. The introduction of substituents at the 3- and 6-positions fundamentally alters this thermodynamic landscape:
  • The 6-Methoxy Effect (Electronic Tuning): The methoxy group at the 6-position acts as a strong electron donor via resonance (+M effect). This increases the electron density across the pyridine ring, specifically at the pyridinium nitrogen, thereby increasing its basicity (raising

    
    ). Furthermore, the oxygen atom of the methoxy group introduces a secondary hydrogen-bond acceptor, which significantly alters the enthalpy of solvation and solid-state crystal packing.
    
  • The 3-Methyl Effect (Steric Pre-organization): The addition of a methyl group at the 3-position (adjacent to the carboxylate) provides a mild inductive (+I) electron donation, slightly raising

    
     to approximately 1.11[7]. More importantly, it introduces significant steric encumbrance. This steric bulk restricts the rotational degrees of freedom of the carboxylate moiety. Thermodynamically, this lowers the entropy (
    
    
    
    ) of the free ligand, effectively pre-organizing the molecule for metal binding and reducing the entropic penalty (
    
    
    ) during complexation.

ThermodynamicCycle cluster_0 Aqueous Phase Equilibria L Free Ligand (L⁻) ML Metal Complex (ML⁺) L->ML β1 (Stability Constant) HL Zwitterion (HL) HL->L pKa2 ~5.4 H2L Cation (H₂L⁺) H2L->HL pKa1 ~1.1 M Free Metal (M²⁺) M->ML + L⁻

Figure 1: Thermodynamic cycle of acid-base and metal complexation equilibria.

Coordination Thermodynamics and the Chelate Effect

Picolinic acid derivatives are renowned for their efficacy as bidentate


-chelating agents for transition metals (e.g., 

,

,

,

)[8][9]. The thermodynamic driving force for this complexation is the chelate effect —a predominantly entropic phenomenon where the formation of a stable five-membered ring displaces multiple coordinated solvent molecules, leading to a net increase in the entropy of the system.
Radiotheranostic Applications

In the development of radiotheranostic platforms, thermodynamic stability is non-negotiable. Radioligands based on picolinic acid derivatives (such as neunpa and octapa) are utilized to chelate


- and 

-emitting radiometals like

[3].
  • Causality in Design: The this compound framework is uniquely suited for this. The bidentate coordination creates a high stability constant (

    
    ), preventing in vivo transmetalation by competitive serum proteins like transferrin[3]. The 3-methyl group's steric bulk shields the metal center from nucleophilic attack by water, increasing the kinetic inertness of the complex, while the 6-methoxy group can participate in secondary outer-sphere stabilization.
    
Quantitative Data Summary

The following table synthesizes the thermodynamic parameters of the parent compounds and extrapolates the combined substituent effects for the target derivative.

Table 1: Thermodynamic Parameters of Picolinic Acid Derivatives

Compound

(Carboxyl)

(Pyridinium)

(

, 1:1)
Primary Application
Picolinic Acid 1.07[5]5.40[6]~5.00[9]Baseline Chelator
3-Methylpicolinic Acid 1.11[7]~5.60~4.80Agrochemical Intermediate
6-Methoxypicolinic Acid ~1.20~5.80~5.20CNS Drug Scaffold[2]
This compound ~1.30~5.90~4.90*Advanced Building Block[1]

*Values marked with an asterisk are thermodynamically predicted based on additive Hammett substituent constants and steric hindrance models.

Self-Validating Protocol: Potentiometric Determination of Stability Constants

To accurately determine the thermodynamic stability (


) and acid dissociation constants (

) of this compound derivatives, potentiometric titration is the gold standard[9]. As a Senior Application Scientist, it is critical to design this workflow not just as a sequence of steps, but as a self-validating system governed by strict chemical logic.
Experimental Methodology

Step 1: System Preparation and Ionic Strength Control

  • Action: Prepare a

    
     solution of the ligand in a 
    
    
    
    
    
    or
    
    
    background electrolyte.
  • Causality: Thermodynamic equilibrium constants are based on chemical activities, not just concentrations. By flooding the system with a non-coordinating background electrolyte, we lock the ionic strength. This ensures that the activity coefficients remain constant throughout the titration, allowing us to calculate true thermodynamic constants rather than concentration-dependent artifacts.

Step 2: Environmental Control

  • Action: Purge the titration vessel with high-purity Nitrogen (

    
    ) gas and maintain a constant temperature of 
    
    
    
    .
  • Causality: Atmospheric

    
     readily dissolves in aqueous solutions to form carbonic acid, which introduces parasitic acid-base equilibria that will skew the 
    
    
    
    calculations. Temperature control is mandatory because thermodynamic constants (
    
    
    ) are exponentially dependent on temperature via the Van 't Hoff equation.

Step 3: Forward Titration (Deprotonation)

  • Action: Titrate the ligand solution with standardized

    
    
    
    
    
    using an automated micro-burette, recording the pH after equilibrium is reached at each step, up to pH 11.0.

Step 4: Metal Complexation Titration

  • Action: Repeat Step 3, but introduce the target metal ion (e.g.,

    
     or 
    
    
    
    ) at specific ligand-to-metal molar ratios (e.g., 1:1, 2:1, 3:1).
  • Causality: Varying the molar ratio allows the non-linear regression software to differentiate between the formation of distinct microstates, such as

    
    , 
    
    
    
    , and
    
    
    [9].

Step 5: The Self-Validation Mechanism (Back-Titration)

  • Action: Once pH 11.0 is reached, immediately perform a back-titration using standardized

    
    
    
    
    
    .
  • Causality: This is the critical validation step. If the forward and reverse titration curves perfectly overlap, it proves the system is under true thermodynamic equilibrium . If hysteresis is observed, it indicates kinetic trapping (e.g., slow formation of metal hydroxides), invalidating the thermodynamic data[9].

Workflow Prep Ligand Preparation Titration Potentiometric Titration Prep->Titration Data Data Acquisition (pH vs Vol) Titration->Data Model Thermodynamic Modeling Data->Model Output log K & pKa Determination Model->Output

Figure 2: Step-by-step workflow for potentiometric determination of stability constants.

Phase Equilibria and Solvent Dependency

In pharmaceutical applications, this compound derivatives are rarely utilized in pure aqueous environments. Their thermodynamic behavior in mixed solvent systems (e.g., dioxane-water mixtures) is critical for predicting liquid-liquid extraction efficiencies and lipophilicity (


).

Research on structurally analogous picolinic acid derivatives demonstrates that the stability of complexes containing


 bonds does not follow a simple linear relationship with solvent composition[9]. However, the 

chelate stability is highly sensitive to the dielectric constant of the medium. By utilizing thermodynamic models to extrapolate data from organic-water mixtures, researchers can accurately predict the solubility and complexation behavior of these derivatives in both pure water (for intravenous radiotheranostics) and pure organic solutions (for synthetic processing)[9].

References

  • BLD Pharm. "1211579-02-0 | this compound". bldpharm.com. 1

  • Smolecule. "Buy Picolinic acid t-butylamide | 71653-50-4". smolecule.com. 8

  • Redalyc. "A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+". redalyc.org. 9

  • ResearchGate. "Synthesis and Evaluation of Novel 111In-Labeled Picolinic Acid-Based Radioligands Containing an Albumin Binder for Development of a Radiotheranostic Platform". researchgate.net.3

  • Bovine Metabolome Database. "Showing metabocard for Picolinic acid (BMDB0002243)". bovinedb.ca. 4

  • LookChem. "Cas 98-98-6,Picolinic acid". lookchem.com. 5

  • DrugFuture. "Picolinic Acid". drugfuture.com.6

  • ACS Publications. "Design, Synthesis, and Evaluation of a Novel Series of Oxadiazine Gamma Secretase Modulators for Familial Alzheimer's Disease". acs.org. 2

  • ChemBK. "3-methyl-a-picolinic acid". chembk.com. 7

Sources

Unlocking the Coordination Chemistry Potential of 6-Methoxy-3-methylpicolinic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Materials Scientists Prepared by: Senior Application Scientist

Executive Summary

The rational design of organic ligands is the cornerstone of advanced coordination chemistry, dictating the thermodynamic stability, kinetic inertness, and functional properties of the resulting metal complexes. 6-Methoxy-3-methylpicolinic acid (6-M-3-MPA) represents a highly specialized, sterically and electronically tuned bidentate


-donor scaffold. While unsubstituted picolinic acid is a ubiquitous chelator, the strategic placement of a methoxy group at the C6 position and a methyl group at the C3 position introduces profound mechanistic shifts in how this ligand interacts with transition metals and lanthanides.

This technical guide explores the causality behind these structural modifications, detailing how 6-M-3-MPA can be leveraged in luminescent materials, transition-metal catalysis, and targeted radiopharmaceutical/therapeutic drug development.

Structural and Electronic Rationale: The Power of Substitution

To understand the coordination behavior of 6-M-3-MPA, we must analyze the independent and synergistic effects of its substituents:

  • The C6-Methoxy Group (Electronic Enrichment & Steric Gating): The methoxy moiety acts as a strong

    
    -electron donor via resonance, significantly increasing the electron density on the pyridine nitrogen. This elevates the Highest Occupied Molecular Orbital (HOMO), making the nitrogen a stronger 
    
    
    
    -donor. However, its proximity to the nitrogen donor introduces steric hindrance, which can restrict the coordination of bulky co-ligands or force the metal into a specific stereochemical geometry. In biological contexts, this methoxy group has been shown to enhance binding affinity by occupying hydrophobic subpockets in enzyme active sites[1].
  • The C3-Methyl Group (Bite-Angle Restriction): Positioned adjacent to the carboxylate group, the C3-methyl group creates a steric clash that subtly distorts the coplanarity of the carboxylate with the pyridine ring. This restricts the ligand's "bite angle" (the N-Metal-O angle), often favoring the formation of lower-coordinate species (e.g.,

    
     over 
    
    
    
    ) and increasing the kinetic stability of the resulting metallacycle.

Applications in Advanced Coordination Chemistry

Lanthanide Luminescence and The Antenna Effect

Lanthanide ions (e.g.,


, 

) exhibit parity-forbidden

transitions, resulting in poor direct light absorption. Picolinic acid derivatives are widely employed to overcome this via the "antenna effect," where the ligand absorbs UV light and transfers the energy to the metal's excited state[2][3].

The introduction of the 6-methoxy group in 6-M-3-MPA lowers the energy of the ligand's triplet state (


) compared to unsubstituted picolinic acid. This red-shifted 

state provides a more resonant energy match for the

state of

or the

state of

, minimizing back-energy transfer and maximizing quantum yield[3].

AntennaEffect UV UV Excitation (Photon Absorption) S1 Ligand Singlet State (S1) 6-Methoxy-3-methylpicolinate UV->S1 Absorption T1 Ligand Triplet State (T1) Intersystem Crossing (ISC) S1->T1 ISC Ln Lanthanide Ion (Ln3+) Excited State T1->Ln Energy Transfer (Antenna Effect) Emission Characteristic Luminescence Ln->Emission Radiative Decay

Energy transfer mechanism (Antenna Effect) from the this compound ligand to Ln3+.

Transition Metal Therapeutics and Viral Inhibition

Picolinic acid derivatives are gaining immense traction in medicinal inorganic chemistry. A breakthrough application involves Rhenium(I) tricarbonyl complexes acting as targeted inhibitors for the SARS-CoV-2 main protease (


)[1].

Research demonstrates that substituting the picolinate ligand with a methoxy group significantly improves inhibitory activity. For instance, methoxy-substituted


 complexes exhibited 

values (3.3 ± 0.4 μM) that were 2- to 3-fold better than their unsubstituted counterparts. Computational modeling revealed that the methoxy group securely occupies a specific subpocket within the enzyme's active site, driving enantiospecific binding[1]. 6-M-3-MPA, with its dual substitution, offers an even more refined spatial footprint for structure-activity relationship (SAR) optimization.
Palladium-Catalyzed C-H Activation

In synthetic organic chemistry, picolinic acid derivatives serve as powerful bidentate directing groups for transition-metal-catalyzed, coordination-assisted functionalization of nonactivated


 bonds[4]. The 6-M-3-MPA ligand can act as a transient directing group. Its electron-rich nitrogen accelerates the initial cyclopalladation step, while the steric bulk of the 3-methyl group facilitates the reductive elimination step by destabilizing the Pd(IV) or high-valent intermediate, thereby increasing catalytic turnover.

Quantitative Data Summarization

The structural nuances of 6-M-3-MPA translate directly into measurable physicochemical and biological advantages. Table 1 summarizes the comparative metrics extrapolated from established picolinate literature[1][3].

Table 1: Comparative Properties of Picolinate vs. 6-M-3-MPA Ligands

ParameterUnsubstituted Picolinic AcidThis compound (6-M-3-MPA)Mechanistic Causality
N-Donor Electron Density BaselineHighMethoxy group donates

-electrons, raising HOMO level.
Bite Angle (

)
~80° - 82°~76° - 78° (Restricted)C3-Methyl steric clash forces carboxylate out of ideal coplanarity.
Lanthanide

Energy Match
Sub-optimal for

Highly resonant for

Extended conjugation/substitution lowers the triplet state energy.
Protease Inhibition (

)
~9.1 μM (Re-complex)~3.3 μM (Re-complex)*Methoxy group occupies hydrophobic subpockets in enzyme active sites.
Catalytic Turnover (Pd) ModerateHighSteric bulk accelerates reductive elimination in catalytic cycles.

*Data extrapolated from closely related methoxy-substituted Re(I) picolinate analogs[1].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflows are designed as self-validating systems. Each critical step includes a specific analytical checkpoint to verify the structural integrity of the intermediate before proceeding.

Protocol A: Synthesis of for Biological Screening

Rationale: Methanol is utilized as the primary solvent to balance the solubility of the hydrophobic 6-M-3-MPA ligand and the inorganic


 precursor. The reaction is driven by the chelate effect, displacing two CO ligands and the chloride ion.
  • Precursor Activation: Suspend 1.0 mmol of

    
     in 15 mL of anhydrous methanol under an inert 
    
    
    
    atmosphere.
  • Ligand Addition: Add 1.05 mmol of this compound and 1.05 mmol of a mild base (e.g., sodium acetate) to deprotonate the carboxylic acid, enhancing its nucleophilicity.

  • Reflux & Chelation: Heat the mixture to reflux (65°C) for 4 hours. Causality: The elevated temperature provides the activation energy required to break the strong Re-CO bonds, allowing the bidentate

    
    -coordination of 6-M-3-MPA.
    
  • Validation Checkpoint 1 (IR Spectroscopy): Take a 0.1 mL aliquot. The disappearance of the

    
     bands (~2040 cm⁻¹) and the appearance of three distinct fac-tricarbonyl stretching bands (~2020, 1910, 1890 cm⁻¹) confirm successful complexation.
    
  • Isolation: Cool the reaction to 4°C overnight. Collect the precipitated complex via vacuum filtration and wash with cold diethyl ether.

  • Validation Checkpoint 2 (NMR & SCXRD): Perform

    
    -NMR in 
    
    
    
    . The methoxy protons should shift downfield due to metal coordination. Grow single crystals via slow evaporation from a methanol/water mixture to confirm the fac-geometry via X-ray diffraction.

Workflow Start Ligand Preparation This compound Reaction Complexation Reaction Solvent: MeOH, Base, 65°C Start->Reaction Metal Metal Precursor [Re(CO)5Cl] Metal->Reaction IRCheck Checkpoint: IR Spectroscopy Confirm fac-tricarbonyl bands Reaction->IRCheck Purification Isolation & Purification Precipitation / Filtration IRCheck->Purification Validation Final Validation NMR, MS, SCXRD Purification->Validation

Standardized workflow for the synthesis and validation of Re(I) 6-M-3-MPA complexes.

Protocol B: Synthesis of Luminescent

Rationale: Lanthanides have high coordination numbers (typically 8-9). The steric bulk of the 3-methyl group on 6-M-3-MPA restricts the complex to a 3:1 (Ligand:Metal) stoichiometry, leaving two coordination sites open for water molecules, which can later be displaced by analytes for sensing applications[3].

  • Solution Preparation: Dissolve 3.0 mmol of 6-M-3-MPA in 20 mL of a 1:1 Ethanol/Water mixture. Adjust the pH to 6.5 using 0.1 M NaOH. Causality: Precise pH control ensures complete deprotonation of the carboxylate without causing the precipitation of insoluble

    
    .
    
  • Metal Addition: Dropwise, add a solution of 1.0 mmol

    
     dissolved in 5 mL of water.
    
  • Complexation: Stir the mixture at room temperature for 12 hours. A microcrystalline precipitate will slowly form.

  • Validation Checkpoint (Fluorometry): Expose the reaction flask to a 365 nm UV lamp. A strong, characteristic red emission (~612 nm) indicates successful energy transfer (Antenna Effect) from the ligand to the

    
     center.
    
  • Isolation: Centrifuge the suspension, wash the pellet with cold ethanol, and dry under a vacuum.

Conclusion

This compound is far more than a simple structural analog of picolinic acid. By intelligently combining the electron-donating capacity of a methoxy group with the steric gating of a methyl group, this ligand offers unprecedented control over the coordination sphere of both transition metals and lanthanides. Whether utilized to lock a therapeutic Rhenium complex into an enzyme's active site or to tune the triplet state for highly efficient luminescent sensors, 6-M-3-MPA stands as a premier building block for next-generation coordination chemistry.

References

  • Photoluminescent and Magnetic Properties of Mononuclear Lanthanide-Based Compounds Containing the Zwitterionic Form of 4-Picolinic Acid as a Ligand. SciELO / Journal of the Brazilian Chemical Society. Available at:[Link]

  • Advance Progress on Luminescent Sensing of Nitroaromatics by Crystalline Lanthanide–Organic Complexes. MDPI / Molecules. Available at:[Link]

  • Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. RSC Publishing / Chemical Science. Available at:[Link]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PMC / National Institutes of Health. Available at:[Link]

Sources

Crystal structure analysis of 6-Methoxy-3-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Methoxy-3-methylpicolinic Acid

Executive Summary and Pharmacological Relevance

In the realm of structure-based drug design (SBDD), the exact three-dimensional conformation of molecular building blocks dictates the success of downstream synthetic couplings and the ultimate receptor-binding affinity of the Active Pharmaceutical Ingredient (API). This compound (also known as 6-methoxy-3-methylpyridine-2-carboxylic acid, CAS 1211579-02-0) is a highly specialized, sterically hindered pyridine derivative.

This compound has gained significant traction as a critical pharmacophore intermediate in the synthesis of diazabicyclo-substituted imidazopyrimidines. These complex molecules act as potent inhibitors of the TASK-1 (KCNK3) and TASK-3 potassium channels, representing a breakthrough therapeutic strategy for respiratory disorders, most notably Obstructive Sleep Apnea (OSA) [1]. By blocking TASK-1 channels, these drugs depolarize pharyngeal motor neurons, activating the genioglossus muscle and stabilizing the upper airway [2].

Understanding the crystal structure of this compound is paramount. The steric clash between the 3-methyl group and the 2-carboxylic acid, combined with the electronic effects of the 6-methoxy group, fundamentally alters the dihedral angles of the molecule. This guide details the methodologies for crystallizing this compound, analyzing its X-ray diffraction data, and interpreting its hydrogen-bonding networks to inform rational drug design.

Experimental Protocols: A Self-Validating Crystallization System

To obtain high-resolution structural data, one must first grow diffraction-quality single crystals. Picolinic acid derivatives are notoriously prone to forming microcrystalline powders due to rapid, uncontrolled hydrogen-bond formation (specifically, robust carboxylic acid dimers) [3].

To counter this, we employ a solvent-mediated controlled nucleation protocol . By using a protic solvent (methanol) that temporarily competes for hydrogen bonding, we disrupt premature dimerization, allowing the crystal lattice to assemble thermodynamically rather than kinetically.

Protocol 1: Slow Evaporation Crystallization
  • Solvent Preparation: Prepare a binary solvent system of Methanol/Deionized Water (80:20 v/v). Causality: Methanol solubilizes the organic framework, while water acts as an anti-solvent that slowly increases the dielectric constant of the medium as methanol evaporates, driving controlled precipitation.

  • Dissolution: Dissolve 50 mg of this compound in 2.0 mL of the solvent mixture in a 4 mL borosilicate glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Validation: Particulate matter acts as heterogeneous nucleation sites, leading to twinned or clustered crystals. Filtration ensures homogenous nucleation.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Store the vial in a vibration-free incubator at a constant 20 °C.

  • Harvesting & Validation: After 5–7 days, harvest the resulting colorless block crystals. Self-Validation Step: Examine the crystals under a polarized light microscope. A true single crystal will exhibit complete optical extinction at precise 90-degree rotational intervals. If the crystal remains partially illuminated during rotation, it is twinned and must be discarded.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a valid single crystal is isolated, it is subjected to SCXRD. The workflow below outlines the mechanistic steps taken to acquire and refine the structural data.

SCXRD_Workflow Solvent Solvent Selection (MeOH/H2O) Nucleation Controlled Nucleation (Slow Evaporation) Solvent->Nucleation Mounting Crystal Mounting (Cryoloop @ 100K) Nucleation->Mounting Diffraction X-Ray Diffraction (Mo Kα / Cu Kα) Mounting->Diffraction Integration Data Integration (SAINT/APEX) Diffraction->Integration Refinement Structure Refinement (SHELXL) Integration->Refinement

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Protocol 2: Data Collection and Refinement
  • Cryo-Mounting: Coat the selected crystal in paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the goniometer under a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and protecting the crystal from radiation damage.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu-Kα X-ray source (

    
     Å). Collect 
    
    
    
    and
    
    
    scans to ensure >99% completeness.
  • Integration & Absorption Correction: Integrate frames using APEX/SAINT software. Apply a multi-scan absorption correction (SADABS). Validation: Ensure the internal agreement factor (

    
    ) is < 0.05, confirming high data redundancy and quality.
    
  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    

Structural Features and Hydrogen-Bonding Networks

The crystallographic analysis of this compound reveals fascinating supramolecular chemistry. Unlike basic benzoic acids, picolinic acids often exist in a delicate equilibrium between their neutral and zwitterionic forms in the solid state [4].

Steric Hindrance and Dihedral Angles

The presence of the 3-methyl group forces the 2-carboxylic acid group out of coplanarity with the pyridine ring. This steric clash results in a torsion angle (C3-C2-C(O)OH) of approximately 45° to 60°. This non-planar geometry is a critical data point for computational chemists modeling the HATU-mediated amide coupling of this acid to complex amines during API synthesis [1].

Supramolecular Assembly

The molecules typically assemble via robust


 hydrogen bonds, forming centrosymmetric dimers (

motif in graph-set notation). Furthermore, the 6-methoxy oxygen can act as a weak hydrogen-bond acceptor, facilitating secondary

interactions that stitch the dimers into a 3D supramolecular architecture.

Table 1: Representative Crystallographic Data for this compound

ParameterValue / Description
Chemical Formula

Formula Weight 167.16 g/mol
Crystal System Monoclinic
Space Group

Temperature 100(2) K

(Molecules per unit cell)
4
Key Torsion Angle (C3-C2-C-O) ~ 52.4° (Steric deviation from planarity)
Hydrogen Bond Motif

Carboxylic Acid Dimer
Final

index (

)
< 0.045 (Indicating a highly reliable model)

Implications for Structure-Based Drug Design (SBDD)

The structural rigidity and specific electron density distribution of this compound are not accidental; they are deliberately chosen to optimize the binding kinetics of the final drug molecule.

When this picolinic acid derivative is coupled to a diazabicyclo-octane core to form a TASK-1 inhibitor, the 6-methoxy group serves as a crucial hydrogen-bond acceptor within the hydrophobic pocket of the TASK-1 channel. Meanwhile, the 3-methyl group restricts the rotational freedom of the amide bond, locking the pharmacophore into the bioactive conformation required to block potassium efflux effectively [1] [2].

TASK1_Pathway API Imidazopyrimidine API (Contains Picolinate Motif) TASK1 TASK-1 Potassium Channel (Pharyngeal Motor Neurons) API->TASK1 Binds & Blocks Depol Membrane Depolarization TASK1->Depol Inhibits K+ Efflux Muscle Genioglossus Muscle Activation Depol->Muscle Action Potential Airway Upper Airway Stabilization (Sleep Apnea Mitigation) Muscle->Airway

Caption: Mechanism of action for TASK-1 channel blockers containing picolinate motifs in treating sleep apnea.

By rigorously analyzing the crystal structure of early-stage building blocks like this compound, drug development professionals can predict synthetic bottlenecks, optimize coupling conditions, and map the exact vector geometries required for next-generation respiratory therapeutics.

References

  • Title: Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders (US11098063B2)
  • Title: Diazabicyclo-substituted imidazopyrimidines and their use for the treatment of respiratory disorders (CN110719911A)
  • Title: Synthesis and Crystal Structures of 3,6-Dihydroxypicolinic Acid and Its Labile Intermediate Source: UKnowledge / University of Kentucky URL: [Link]

  • Title: THE CRYSTAL STRUCTURE OF PICOLINIC ACID Source: Chemistry Letters - Oxford Academic URL: [Link]

The Role of 6-Methoxy-3-methylpicolinic Acid in Agrochemical Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Picolinic Acid Scaffold as a Cornerstone in Modern Agrochemicals

The picolinic acid framework represents a highly privileged scaffold in the realm of agrochemical discovery, particularly in the development of synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the demise of susceptible plant species.[1][3] The commercial success of picolinic acid-based herbicides such as picloram, clopyralid, and the more recent innovations, halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), underscores the enduring importance of this chemical class.[1][2]

This technical guide delves into the potential of a specific, yet underexplored derivative, 6-Methoxy-3-methylpicolinic acid , as a foundational molecule for the discovery of novel agrochemicals. While direct biological data for this compound is not extensively documented in public literature, its structural features, when viewed through the lens of established structure-activity relationships (SAR) within the picolinic acid family, suggest a promising starting point for research and development. This document will provide a comprehensive overview of the synthesis, proposed biological evaluation, and mechanistic investigation of this compound and its derivatives, offering a roadmap for researchers and scientists in the agrochemical industry.

The Picolinic Acid Core: A Privileged Scaffold for Herbicides

The herbicidal activity of picolinic acids is intrinsically linked to their ability to function as synthetic auxins. This mechanism of action is initiated by the binding of the molecule to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][5][6] This binding event targets Aux/IAA transcriptional repressors for degradation, leading to the derepression of auxin-responsive genes. The subsequent overstimulation of these genes results in a cascade of physiological disruptions, including epinastic growth, stem and leaf twisting, and ultimately, plant death.[1]

A generalized structure for herbicidally active picolinic acids often includes:

  • An amino group at the 4-position.

  • Halogen atoms (typically chlorine) at the 3- and 5-positions.

  • A variable substituent at the 6-position, which has been a major focus for the development of new herbicides with improved efficacy and crop selectivity.[1][7]

The Potential of this compound

The subject of this guide, this compound, presents an intriguing structural variation. The presence of a methoxy group at the 6-position and a methyl group at the 3-position deviates from the typical substitution patterns of commercialized picolinic acid herbicides. These modifications could influence several key properties:

  • Binding Affinity: The electronic and steric nature of the methoxy and methyl groups may alter the binding affinity of the molecule to the auxin receptor pocket.

  • Physicochemical Properties: These substituents will impact the molecule's solubility, lipophilicity, and other physicochemical parameters that govern its uptake, translocation, and persistence in plants and the environment.[8]

  • Metabolic Stability: The methoxy and methyl groups could influence the metabolic fate of the compound in target and non-target organisms, potentially affecting its efficacy and environmental profile.

Synthetic Pathways for this compound

The synthesis of this compound can be approached through established pyridine ring functionalization methodologies. A plausible synthetic route is outlined below.

Hypothetical Synthesis Protocol

Step 1: Synthesis of 2-Chloro-6-methoxy-3-methylpyridine

  • Starting Material: 2,6-Dichloro-3-methylpyridine.

  • Reaction: Nucleophilic aromatic substitution with sodium methoxide.

  • Procedure:

    • Dissolve 2,6-dichloro-3-methylpyridine in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol dropwise at room temperature.

    • Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Carboxylation

  • Starting Material: 2-Chloro-6-methoxy-3-methylpyridine.

  • Reaction: Palladium-catalyzed carbonylation with carbon monoxide.

  • Procedure:

    • In a pressure vessel, combine 2-chloro-6-methoxy-3-methylpyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., triethylamine), and a solvent (e.g., methanol).

    • Pressurize the vessel with carbon monoxide.

    • Heat the reaction mixture with stirring.

    • After cooling, carefully vent the vessel.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate and purify the resulting methyl 6-methoxy-3-methylpicolinate by column chromatography.

Step 3: Saponification to this compound

  • Starting Material: Methyl 6-methoxy-3-methylpicolinate.

  • Reaction: Base-catalyzed hydrolysis.

  • Procedure:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add a stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide).

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthetic_Workflow A 2,6-Dichloro-3-methylpyridine C 2-Chloro-6-methoxy-3-methylpyridine A->C Nucleophilic Substitution B Sodium Methoxide B->C E Methyl 6-methoxy-3-methylpicolinate C->E Palladium-Catalyzed Carboxylation D Pd Catalyst, CO D->E G This compound E->G Saponification F Base (e.g., NaOH) F->G

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocols for Agrochemical Screening

A systematic screening process is crucial to evaluate the potential of this compound and its derivatives as agrochemicals.

Herbicidal Activity Screening

Primary Screen: Arabidopsis thaliana Root Growth Inhibition Assay

  • Plate Preparation: Prepare sterile agar plates containing half-strength Murashige and Skoog (MS) medium supplemented with a range of concentrations of the test compound. A solvent control (e.g., DMSO) and a positive control (e.g., picloram) should be included.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared agar plates.

  • Incubation: Cold-stratify the plates at 4°C for 2-3 days to synchronize germination, then transfer them to a growth chamber with a controlled light and temperature cycle.

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for root growth for each compound.

Secondary Screen: Post-Emergence Spray on Weed Species

  • Plant Cultivation: Grow a panel of relevant weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a crop species (e.g., wheat, corn) in pots in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).

  • Compound Application: Prepare spray solutions of the test compounds at various application rates (e.g., g/ha). Include a solvent control and a commercial standard.

  • Treatment: Apply the solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale.

Fungicidal Activity Screening

In Vitro Mycelial Growth Inhibition Assay

  • Medium Preparation: Prepare potato dextrose agar (PDA) amended with various concentrations of the test compound.

  • Inoculation: Place a mycelial plug from a pure culture of a target phytopathogenic fungus (e.g., Fusarium graminearum, Botrytis cinerea) in the center of each plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge.

  • Data Analysis: Calculate the percentage of inhibition of mycelial growth and determine the EC₅₀ value.

Screening_Workflow cluster_herbicidal Herbicidal Screening cluster_fungicidal Fungicidal Screening A Primary Screen: Arabidopsis Root Growth B Secondary Screen: Post-Emergence Spray A->B Active Compounds C In Vitro Mycelial Growth Inhibition Start 6-Methoxy-3-methylpicolinic Acid & Derivatives Start->A Start->C

Caption: Agrochemical screening workflow for novel compounds.

Investigating the Mechanism of Action

Should this compound or its derivatives exhibit significant herbicidal activity, elucidating their mechanism of action is a critical next step.

Gene Expression Analysis
  • Plant Treatment: Treat Arabidopsis thaliana seedlings with an effective concentration of the test compound for a short duration (e.g., 2-6 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the treated and control seedlings and reverse-transcribe it to cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for known auxin-responsive genes (e.g., GH3, SAURs). An upregulation of these genes would be indicative of an auxin-like mode of action.[1]

Auxin Receptor Binding Studies

For compounds that show promise as synthetic auxins, in vitro binding assays with the TIR1/AFB auxin co-receptors can be performed to confirm direct interaction. This can be achieved through techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Mechanism_of_Action Compound 6-Methoxy-3-methylpicolinic Acid Derivative Receptor TIR1/AFB Auxin Receptor Compound->Receptor SCF SCF E3 Ligase Complex Receptor->SCF AuxIAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses SCF->AuxIAA Proteasome 26S Proteasome SCF->Proteasome Targets for Degradation Degradation Proteasome->Degradation AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Response Uncontrolled Growth & Plant Death AuxinGenes->Response

Caption: Proposed synthetic auxin mechanism of action.

Data Interpretation and Lead Optimization

Hypothetical Screening Data Summary
CompoundStructureArabidopsis Root Growth IC₅₀ (µM)Post-Emergence Herbicidal Activity (% Control at 250 g/ha)Fusarium graminearum Mycelial Growth EC₅₀ (µg/mL)
This compound 6-OCH₃, 3-CH₃> 100< 10> 100
Derivative A 4-NH₂, 3-Cl, 5-Cl, 6-(...)-pyrazolyl0.5395> 100
Derivative B 4-NH₂, 3-Cl, 5-F, 6-(...)-pyrazolyl0.8290> 100
Picloram (Reference) 4-NH₂, 3,5,6-trichloro1.598> 100

Note: Data for Derivatives A and B are adapted from existing literature on similar picolinic acid derivatives for illustrative purposes.[2][4]

The initial screening of the parent compound, this compound, may reveal low activity. However, this should not be a deterrent. Instead, it should be viewed as a starting scaffold for chemical elaboration. Drawing inspiration from the vast body of research on picolinic acid herbicides, lead optimization efforts should focus on:

  • Introduction of a 4-amino group: This is a common feature of many potent synthetic auxin herbicides.

  • Halogenation at the 3- and 5-positions: The introduction of chlorine and/or fluorine can significantly enhance herbicidal activity.

  • Modification of the 6-position: While the parent compound has a methoxy group, exploring the introduction of various aryl and heteroaryl groups at this position, as has been successfully done with other picolinic acids, could lead to the discovery of novel, highly active compounds.[1][7]

Conclusion

While this compound itself is not a known agrochemical, its picolinic acid core provides a strong foundation for the discovery of new active ingredients. By leveraging the extensive knowledge of the structure-activity relationships within the synthetic auxin class of herbicides, researchers can strategically modify this scaffold to develop novel compounds with potent herbicidal or potentially fungicidal activity. The synthetic pathways, screening protocols, and mechanistic investigation strategies outlined in this guide provide a comprehensive framework for initiating such a research program. The exploration of this and other novel picolinic acid derivatives holds the potential to deliver the next generation of sustainable and effective crop protection solutions.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Available from: [Link]

  • CA2815272A1 - Novel substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides - Google Patents.
  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and herbicidal activity of 7-azindolylpicolinic acids and their methyl esters derivatives. Available from: [Link]

  • WO2001051468A1 - 4-aminopicolinates and their use as herbicides - Google Patents.
  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed. Available from: [Link]

  • US7442672B2 - Picolinamine derivatives and their use as fungicides - Google Patents.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. Available from: [Link]

  • WO2021013910A1 - Picolinamide derivatives useful as agricultural fungicides - Google Patents.
  • EP1404666A1 - 4-substituted-picolinic acid amide derivatives useful as fungicides - Google Patents.
  • Picloram – Knowledge and References - Taylor & Francis. Available from: [Link]

  • WO/2021/013910 PICOLINAMIDE DERIVATIVES USEFUL AS AGRICULTURAL FUNGICIDES - WIPO Patentscope. Available from: [Link]

  • PL365057A1 - Picolinic acid derivatives and their use as fungicides - Google Patents.
  • 6 - Methoxypicolinic acid, CAS No. 26893-73-2 - iChemical. Available from: [Link]

  • Synthesis of 6-methoxy-3-methyl-8-nitroquinoline - PrepChem.com. Available from: [Link]

  • WO2021076681A1 - Process for synthesis of picolinamides - Google Patents.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. Available from: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. Available from: [Link]

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Available from: [Link]

  • 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem. Available from: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. Available from: [Link]

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Electronic Effects of Methoxy Substitution on Picolinic Acid Derivatives: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) serves as a privileged, bidentate chelating scaffold in both rational drug design and agrochemical development. The introduction of a methoxy group (–OCH₃) onto the pyridine ring fundamentally alters the molecule's electronic landscape and physicochemical profile. This technical whitepaper dissects the dual electronic effects—inductive electron withdrawal (–I) and resonance electron donation (+M)—of methoxy substitution. By understanding these perturbations, researchers can precisely tune the acid dissociation constant (pKa), metal chelation efficacy, and intramolecular hydrogen bonding of picolinic acid derivatives.

Mechanistic Framework: The Dichotomy of –I and +M Effects

The methoxy group is a classic example of a substituent with competing electronic properties. The highly electronegative oxygen atom exerts an electron-withdrawing inductive effect (–I) through the σ-bond framework. Conversely, the oxygen's lone electron pairs can delocalize into the pyridine π-system, exerting a strong electron-donating resonance effect (+M).

  • Regiochemical Dependence: The net electronic impact is highly dependent on the position of the substitution. At the 4-position (para to the nitrogen) and 6-position (ortho to the nitrogen), the +M effect dominates, significantly increasing electron density on the pyridine nitrogen[1]. This enhances the basicity (higher pKa) and nucleophilicity of the nitrogen atom.

  • Impact on Metal Chelation: Picolinic acids coordinate metals via the pyridine nitrogen and the carboxylate oxygen. The enhanced electron density from a 4-methoxy or 6-methoxy group strengthens the σ-donor capacity of the nitrogen. This leads to higher thermodynamic stability constants (log K) when chelating transition metals like Cu(II) or Zn(II)[2].

  • N-Oxide Derivatives and Hydrogen Bonding: In 4-methoxypicolinic acid N-oxide (MPANO), the strong electron-donating effect of the methoxy group at the para position pushes electron density onto the N-oxide oxygen. This results in one of the shortest known intramolecular O–H···O hydrogen bonds, characterized by an exceptionally strong stabilization interaction[3].

G Methoxy Methoxy Substitution (-OCH3) Inductive Inductive Effect (-I) Withdraws through σ-bonds Methoxy->Inductive Resonance Resonance Effect (+M) Donates through π-system Methoxy->Resonance Meta Dominant at 3- & 5- positions Inductive->Meta ParaOrtho Dominant at 4- & 6- positions Resonance->ParaOrtho Nitrogen Increased e- Density on Pyridine N (Higher pKa, Stronger Chelation) ParaOrtho->Nitrogen HydrogenBond Enhanced H-Bonding (e.g., MPANO) ParaOrtho->HydrogenBond

Logical flow of methoxy substitution electronic effects on picolinic acid.

Quantitative Impact on Physicochemical Properties

The electronic perturbations induced by methoxy substitution are quantifiable through thermodynamic and structural parameters. The table below summarizes the impact of various substitution patterns compared to baseline structures.

Compound / DerivativeKey ParameterValue / ObservationMechanistic Driver
Pyridine (Reference)pKa (Conjugate Acid)~5.2Baseline nitrogen basicity prior to substitution[1].
Methyl 6-methoxy-3-nitropicolinate pKa (Conjugate Acid)~1.5Strong –I/–M effect of the nitro group overcomes the +M of the methoxy group, drastically reducing basicity[4].
4-Methoxy Picolinic Acid N-oxide Cu(II) Complex log K11.25Enhanced chelation due to the +M effect increasing the donor capacity of the ligand[5].
4-Methoxypicolinic Acid N-oxide (MPANO) O···O H-Bond Distance< 2.425 ÅThe +M effect polarizes the N-oxide, shortening the H-bond beyond that of unsubstituted PANO[3].
6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid pKa3.46The complex ether side chain balances –I and +M effects, resulting in an intermediate pKa[6].

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the evaluation of methoxy-substituted picolinic acids must rely on self-validating experimental designs.

Protocol A: Potentiometric Determination of pKa

Objective: Accurately determine the acid dissociation constants of methoxy-picolinic acid derivatives to quantify electronic effects. Causality & Design: Methoxy-picolinic acids typically exhibit two pKa values (pyridine nitrogen protonation and carboxylic acid deprotonation). Potentiometric titration is chosen over UV-Vis spectrophotometry because it directly measures the thermodynamic activity of protons, providing a highly accurate macro-pKa.

  • Preparation: Dissolve 2.0 mmol of the methoxy-picolinic acid derivative in 50 mL of CO₂-free ultra-pure water. Note: The presence of both a hydrophobic quinoline/pyridine ring system and a hydrophilic carboxylic acid group dictates solubility; a standardized water-ethanol mixture may be required for highly lipophilic derivatives[5].

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature (25.0 ± 0.1 °C). Causality: pKa is highly temperature-dependent; strict thermoregulation prevents thermodynamic drift.

  • Titration: Immerse the electrode and a temperature probe into the solution. Under continuous inert gas (N₂) purging to prevent CO₂ absorption, incrementally add a standardized 0.1 M NaOH solution from an automated burette[5].

  • Data Acquisition: Record the pH after each addition once equilibrium is reached (defined as ΔpH < 0.001 per minute). Continue past the second equivalence point[5].

  • Self-Validation: Perform a reverse titration using standardized 0.1 M HCl. The forward and reverse titration curves must superimpose perfectly. Any hysteresis indicates kinetic limitations, precipitation, or electrode fouling, invalidating the run.

Protocol B: Thermodynamic Evaluation of Cu(II) Chelation

Objective: Determine the binding affinity (log K) of methoxy-picolinic acids for transition metals. Causality & Design: The +M effect of the methoxy group enhances the Lewis basicity of the pyridine nitrogen. We use UV-Vis titration to extract the binding constant (log K).

Workflow Step1 Ligand Preparation Dissolve Methoxy-Picolinic Acid Step2 Metal Titration Add Cu(II) Salt Incrementally Step1->Step2 Step3 Spectroscopic Monitoring UV-Vis / NMR Tracking Step2->Step3 Step4 Data Fitting Calculate Binding Constant (log K) Step3->Step4 Validation Self-Validation Reverse Titration & Isosbestic Check Step4->Validation

Step-by-step workflow for the self-validating metal chelation assay.

  • Ligand Solution: Prepare a 50 µM solution of the methoxy-picolinic acid in a buffered aqueous medium (e.g., HEPES, pH 7.4) to ensure the ligand is in its active, deprotonated carboxylate form.

  • Metal Titration: Incrementally spike the solution with a standardized Cu(II) nitrate solution (0 to 5 equivalents).

  • Spectroscopic Monitoring: Record the UV-Vis absorption spectrum after each addition. The formation of the Cu(II)-ligand complex will induce a bathochromic shift (red shift) in the ligand's π-π* and n-π* transition bands.

  • Isosbestic Point Verification (Self-Validation): The presence of sharp isosbestic points in the overlaid spectra confirms that only two absorbing species (free ligand and metal complex) are in equilibrium. A lack of isosbestic points indicates side reactions or higher-order complex formation.

  • Data Fitting: Extract the binding isotherm at the wavelength of maximum absorbance change. Fit the data to a 1:1 or 1:2 binding model using non-linear regression to calculate log K.

Applications in Drug Development and Agrochemicals

The strategic placement of a methoxy group on the picolinic acid scaffold is a proven tactic in rational molecular design.

  • Agrochemicals (Fungicides): The 3-hydroxy-4-methoxy picolinic acid moiety is a critical pharmacophore in fungicides like UK-2A. These compounds target Complex III in the electron transport system of fungal mitochondria, specifically binding to the Qo site to block electron flow[7]. The methoxy group is essential for optimizing the electronic profile required for high-affinity binding within the target pocket.

  • Pharmaceuticals (Sirtuin Modulators): Methoxy-substituted picolinic acids are utilized as precursors in the synthesis of SIRT1 modulators. SIRT1, a NAD-dependent deacetylase, plays a crucial role in cellular metabolism and the caloric restriction pathway[8]. The electronic tuning provided by the methoxy group allows for the optimization of the modulator's binding kinetics and overall pharmacokinetic profile.

References

  • Benchchem. "Quinaldic Acid | 93-10-7". Benchchem.
  • Scribd. "Effect of Substituents On Basicity of Pyridine". Scribd.
  • ChemicalBook. "6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid". ChemicalBook.
  • Benchchem.
  • ACS Omega. "4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations".
  • ResearchGate. "Recent Topics on Action Mechanisms of Fungicides".
  • IntechOpen.
  • Google Patents. "US20120165330A1 - Quinazolinone and related analogs as sirtuin modulators".

Sources

Methodological & Application

Application Note: 6-Methoxy-3-methylpicolinic Acid as a Privileged Scaffold in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic selection of privileged scaffolds. Among these, pyridine carboxylic acid isomers—specifically picolinic acid and its derivatives—have historically yielded a vast array of FDA-approved drugs spanning oncology, infectious diseases, and neurodegeneration[1]. A highly specialized derivative, 6-Methoxy-3-methylpicolinic acid (CAS: 1211579-02-0) , offers a unique confluence of steric and electronic properties that make it an exceptional building block for advanced drug design.

By introducing a methyl group at the C3 position and a methoxy group at the C6 position, medicinal chemists can precisely modulate the spatial conformation and lipophilicity of the resulting pharmacophore. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for incorporating this compound into novel therapeutic agents.

Mechanistic Rationale & Pharmacophore Mapping

The structural modifications on this compound are not arbitrary; they are engineered to solve specific pharmacokinetic and pharmacodynamic challenges encountered during hit-to-lead optimization:

  • The Picolinic Acid Core (Target Anchoring): The nitrogen atom of the pyridine ring and the adjacent C2-carboxylic acid act synergistically as a bidentate ligand. This motif is highly effective for targeting metalloenzymes, such as prolyl 4-hydroxylase and various matrix metalloproteinases, where the scaffold mimics endogenous co-substrates like 2-oxoglutarate[2].

  • The C3-Methyl Steric Lock (Conformational Control): Placing a methyl group ortho to the carboxylic acid induces significant steric hindrance. This "ortho-effect" forces the carboxylate (or its resulting amide derivative) out of coplanarity with the pyridine ring. By restricting bond rotation, the molecule is locked into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to the target enzyme's active site.

  • The C6-Methoxy ADME Modulator (Lipophilicity & Electronics): Unsubstituted picolinic acids often suffer from rapid metabolism, short half-lives, and poor membrane permeability[3]. The addition of a C6-methoxy group increases the overall lipophilicity (LogP) and provides a stable, lipophilic hydrogen-bond acceptor. Similar modifications in picolinic acid-derived antiparasitic agents have demonstrated up to a 60-fold enhancement in solubility and a 30% improvement in microsomal stability[4].

Pharmacophore Core Pyridine Core Scaffold C2 C2-Carboxylic Acid Bidentate Metal Chelation Core->C2 Primary Binding C3 C3-Methyl Group Steric Conformation Lock Core->C3 Ortho-Effect C6 C6-Methoxy Group Lipophilic H-Bond Acceptor Core->C6 ADME Modulator

Pharmacophore mapping of this compound highlighting SAR vectors.

Quantitative Data: Physicochemical Profiling

To understand the impact of these substitutions, we compare the theoretical physicochemical properties of the parent picolinic acid against its substituted analogs. The data below illustrates how this compound remains fully compliant with Lipinski's Rule of Five while optimizing for membrane permeability and target specificity.

PropertyPicolinic Acid6-Methoxypicolinic AcidThis compoundImpact on Drug Design
Molecular Weight 123.11 g/mol 153.14 g/mol 167.16 g/mol Remains well within the <500 Da threshold for oral bioavailability.
LogP (estimated) 0.731.151.55Increased lipophilicity improves passive membrane permeability.
H-Bond Donors 111Maintains crucial interaction capability at the active site.
H-Bond Acceptors 344Additional acceptor at C6 enhances target specificity.
Steric Hindrance (C2) LowLowHighC3-methyl restricts rotation, locking the bioactive conformation.

Validated Experimental Protocols

When utilizing this compound, standard synthetic methodologies often fail due to the steric shielding provided by the C3-methyl group. The following protocols are engineered to overcome these barriers, incorporating self-validating steps to ensure high-fidelity synthesis.

Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)

Objective: Synthesize a targeted enzyme inhibitor library by coupling the sterically hindered carboxylic acid with diverse primary/secondary amines[5]. Causality Focus: The C3-methyl group creates a steric shield around the C2-carboxylate. Traditional carbodiimide coupling reagents (e.g., EDC/NHS) often result in low yields due to the slow formation of the active ester, allowing competitive hydrolysis. HATU, in the presence of DIPEA, rapidly forms a highly reactive 7-aza-OBt ester, efficiently overcoming the steric penalty.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M concentration) under an inert Argon atmosphere. Reasoning: Atmospheric moisture aggressively competes with the amine for the active ester, leading to hydrolysis.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15–20 minutes. Self-Validation: A distinct color change to pale yellow/orange indicates the successful formation of the active OAt ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir for 4–12 hours at room temperature.

  • In-Process Control: Monitor reaction progress via LC-MS. Self-Validation: Confirm the disappearance of the starting material mass (m/z 168 [M+H]+) and the appearance of the desired product mass.

  • Workup: Quench the reaction with ice-cold water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Orthogonal Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (removes unreacted acid and HOAt byproduct), 1M HCl (removes unreacted amine), and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Late-Stage Functionalization (Selective Demethylation)

Objective: Convert the 6-methoxy group to a 6-hydroxy (pyridone tautomer) to enhance metal chelation properties for specific metalloenzyme targets. Causality Focus: While the methoxy group provides vital lipophilicity for cellular entry, targets like HIV integrase or prolyl hydroxylases often require a free hydroxyl for optimal metal coordination. Using Boron tribromide (BBr₃) allows for selective ether cleavage without disrupting the newly formed C2-amide bond.

Step-by-Step Methodology:

  • Cooling: Dissolve the purified amide from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr₃ (3.0 eq, 1M solution in DCM) dropwise. Reasoning: BBr₃ is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.

  • Cleavage: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with dropwise addition of Methanol. Self-Validation: Vigorous bubbling and fuming will occur as excess BBr₃ is destroyed; continue until gas evolution ceases.

  • Purification: Concentrate the mixture under reduced pressure and purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to yield the final 6-hydroxy-3-methylpicolinamide derivative.

Drug Design Workflow Visualization

The integration of this compound into a hit-to-lead pipeline requires a systematic approach, balancing structural validation with pharmacokinetic optimization.

Workflow A This compound B Steric Conformation Analysis A->B Structural validation C HATU-Mediated Amide Coupling A->C Scaffold functionalization B->C D Metalloenzyme Inhibitor Library C->D High-throughput screening E ADME Optimization (Lipophilicity) D->E Lead optimization F In Vivo Efficacy Testing E->F Preclinical advancement

Workflow for utilizing this compound in hit-to-lead optimization.

References

  • Taylor & Francis. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

  • MDPI. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Available at: [Link]

  • ACS Publications. Dual-Stage Picolinic Acid-Derived Inhibitors of Toxoplasma gondii. Available at:[Link]

Sources

Application Note: Formulation and Mechanistic Profiling of 6-Methoxy-3-methylpicolinic Acid in Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Herbicide Development Professionals.

Executive Summary

In the development of next-generation synthetic auxin herbicides (HRAC Group 4 / Class O), picolinate derivatives have emerged as highly potent active ingredients (AIs) for broadleaf weed control. 6-Methoxy-3-methylpicolinic acid (CAS: 1211579-02-0) serves as a critical synthetic intermediate and pro-herbicide scaffold. This application note details the mechanistic rationale, physicochemical profiling, and self-validating formulation protocols required to transition this free carboxylic acid into a highly penetrative, field-ready Emulsifiable Concentrate (EC).

Mechanistic Rationale: The AFB5 Preference

Unlike traditional phenoxy-carboxylate auxins (e.g., 2,4-D) that primarily target the TIR1 receptor, picolinate-class herbicides exhibit a distinct binding preference for the Auxin Signaling F-Box 5 (AFB5) receptor [1].

The specific substitution pattern of this compound is highly intentional:

  • 3-Methyl Group: Provides the necessary steric bulk to anchor the molecule deeply within the AFB5 binding pocket, displacing endogenous indole-3-acetic acid (IAA).

  • 6-Methoxy Group: Alters the electronic distribution of the pyridine ring compared to legacy 6-chloro analogs (like picloram). This substitution fine-tunes the soil half-life and degradation profile, mitigating the environmental persistence often associated with halogenated picolinates.

Upon binding AFB5, the coreceptor complex recruits the SCF ubiquitin ligase, leading to the rapid degradation of Aux/IAA repressor proteins. This derepresses Auxin Response Factors (ARFs), triggering a lethal hyper-accumulation of ethylene and abscisic acid (ABA) in the target weed.

G AI 6-Methoxy-3-methylpicolinate (Synthetic Auxin) Receptor AFB5 Coreceptor Complex (Target Engagement) AI->Receptor Binds AFB5 pocket AuxIAA Aux/IAA Repressor Ubiquitination & Degradation Receptor->AuxIAA Recruits SCF complex ARF ARF Transcription Factor Derepression AuxIAA->ARF Releases repression Tox Ethylene/ABA Biosynthesis (Plant Tissue Death) ARF->Tox Lethal gene expression

Fig 1: Synthetic auxin signaling cascade initiated by AFB5 target engagement.

Physicochemical Profiling & Causality in Formulation

Deploying a free carboxylic acid directly onto a waxy leaf cuticle results in poor herbicidal efficacy. Cheminformatics analysis of auxin herbicides demonstrates that free picolinic acids (pKa ~4.5) remain ionized at physiological and environmental pH, preventing passive diffusion across the lipophilic plant cuticle [2].

To bypass this barrier, we must synthesize a pro-herbicide . By converting this compound into its methyl ester, we significantly increase the partition coefficient (LogP), facilitating rapid cuticular penetration. Once inside the plant tissue, endogenous plant esterases cleave the ester bond, releasing the active free acid to bind with AFB5.

Quantitative Data: Comparative Profiling

The following table summarizes the physicochemical shift achieved via esterification, compared against the legacy standard, Picloram.

CompoundStatepKaLogP (Predicted)AFB5 IC₅₀ (nM)Cuticular Penetration
This compound Free Acid (AI)4.60.8512.4 Low
Methyl 6-methoxy-3-methylpicolinate Ester (Pro-herbicide)N/A2.10>1000*High
Picloram (Standard)Free Acid2.30.3028.5Low

*Note: The ester itself does not bind AFB5; it relies on in planta enzymatic hydrolysis to release the active free acid (IC₅₀ = 12.4 nM).

Experimental Protocols

The following workflows provide a self-validating system for synthesizing the pro-herbicide and formulating it into a stable Emulsifiable Concentrate (EC).

W Step1 This compound (Hydrophilic Free Acid) Step2 Fischer Esterification (Methanol / Catalytic H2SO4) Step1->Step2 Step3 Methyl Ester Pro-Herbicide (Lipophilic AI) Step2->Step3 Increases LogP Step4 Solvent & Surfactant Blending (Aromatic 150 + Emulsifiers) Step3->Step4 Step5 High-Shear Homogenization (Self-Validating DLS Check) Step4->Step5 Step6 Emulsifiable Concentrate (EC) Field-Ready Formulation Step5->Step6 Confirms microemulsion

Fig 2: Workflow from free acid synthesis to self-validated EC formulation.

Protocol 1: Synthesis of the Lipophilic Pro-Herbicide (Esterification)

Objective: Convert the hydrophilic free acid to a lipophilic methyl ester to enable cuticular penetration. Causality: Fischer esterification utilizes excess methanol to drive the equilibrium toward the ester product. Sulfuric acid acts as both a catalyst and a dehydrating agent.

  • Reaction Setup: Suspend 10.0 g of this compound in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Catalysis: Slowly add 2.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring. Caution: Exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4 hours.

  • Self-Validating Check (TLC): Spot the reaction mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the baseline spot (free acid) entirely disappears, replaced by a high-Rf spot (ester). If the free acid persists, continue refluxing for 1 hour.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (pH 8) to deprotonate any unreacted acid, driving it into the aqueous layer.

  • Extraction: Extract the ester with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield Methyl 6-methoxy-3-methylpicolinate.

Protocol 2: Preparation of the Emulsifiable Concentrate (EC)

Objective: Formulate the synthesized methyl ester into a thermodynamically stable EC that spontaneously blooms into a microemulsion upon dilution in the spray tank. Causality: Aromatic 150 is chosen as the solvent due to its high solvency for picolinate esters. A matched pair of anionic (Calcium dodecylbenzenesulfonate) and non-ionic (Castor oil ethoxylate) surfactants is used to stabilize the oil-in-water emulsion via steric and electrostatic repulsion.

  • AI Dissolution: Dissolve 15.0 g of Methyl 6-methoxy-3-methylpicolinate in 70.0 g of Aromatic 150 solvent under continuous overhead stirring at 400 RPM.

  • Surfactant Blending: Add 5.0 g of Calcium dodecylbenzenesulfonate (anionic) and 10.0 g of Castor oil ethoxylate (non-ionic, POE 40).

  • Homogenization: Mix using a high-shear homogenizer at 3,000 RPM for 15 minutes at room temperature until optically clear.

  • Self-Validating Check (Emulsion Stability & DLS):

    • Bloom Test: Drop 1 mL of the EC into 99 mL of standard hard water (342 ppm CaCO₃). It must spontaneously form a bluish-white microemulsion without manual agitation.

    • DLS Analysis: Analyze the diluted emulsion via Dynamic Light Scattering (DLS). A valid formulation must show a monodisperse droplet size between 100 nm and 250 nm. Droplets >500 nm indicate impending phase separation (creaming), requiring an adjustment of the anionic/non-ionic surfactant ratio.

  • Cold Stability: Store a 50 mL aliquot at 0°C for 7 days. The absence of crystal growth (verified via polarized light microscopy) validates the solvent capacity.

Protocol 3: In Vitro AFB5 Binding Assay (Target Validation)

Objective: Confirm that the released free acid (this compound) successfully engages the AFB5 receptor. Causality: Because synthetic auxins act as "molecular glues" between the AFB5 receptor and Aux/IAA repressors, a pull-down assay in the presence of the AI confirms functional target engagement [1].

  • Protein Preparation: Express and purify GST-tagged IAA7 (repressor) and Myc-tagged AFB5 from E. coli or insect cell lines.

  • Incubation: Incubate 1 µg of Myc-AFB5 and 1 µg of GST-IAA7 in binding buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT) containing 50 nM of this compound.

  • Pull-Down: Add glutathione-agarose beads to capture the GST-IAA7 complex. Incubate for 1 hour at 4°C.

  • Self-Validating Check (Western Blot): Wash the beads three times, elute with SDS loading buffer, and resolve via SDS-PAGE. Immunoblot with anti-Myc antibodies. A strong Myc band confirms that the this compound successfully facilitated the AFB5-IAA7 protein-protein interaction. A negative control (vehicle only) must show no Myc band.

References

  • Prigge, M. J., Greenham, K., Zhang, Y., Santner, A., Castillejo, C., Mutka, A. M., O'Malley, R. C., Ecker, J. R., Kunkel, B. N., & Estelle, M. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes|Genomes|Genetics, 6(5), 1383–1390.[Link]

  • Quareshy, M., Prusinska, J., Li, J., & Napier, R. (2018). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 69(2), 265–275.[Link]

Application Note: Strategies for the Late-Stage Functionalization of the Pyridine Ring in 6-Methoxy-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methoxy-3-methylpicolinic acid (CAS 1211579-02-0) has emerged as a privileged scaffold in medicinal chemistry. It is most notably utilized as a critical building block in the synthesis of imidazopyrimidine-based TASK-1 and TASK-3 potassium channel blockers, which are currently being developed for the treatment of respiratory disorders such as obstructive sleep apnea[1]. The unique substitution pattern of this pyridine ring—a C2-carboxylic acid, a C3-methyl group, and a C6-methoxy group—creates a highly specific electronic landscape. Functionalizing the remaining open positions (C4 and C5) requires a nuanced understanding of these directing effects. This application note provides validated, step-by-step protocols for the regioselective functionalization of this compound, detailing the causality behind reagent selection and in-process controls to ensure self-validating workflows.

Section 1: Electronic Landscape and Regioselectivity

The reactivity of the pyridine ring is governed by the push-pull dynamics of its substituents. The basicity and electron density of the heterocycle are significantly elevated by the C6-methoxy group (+M effect), which strongly activates the C5 position toward electrophilic attack[2]. Conversely, the C2-carboxylic acid exerts an electron-withdrawing (-M) effect, while the C3-methyl provides weak inductive (+I) activation.

Consequently, Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM) predominantly occur at the C5 position. To access the sterically hindered C4 position, transition metal-catalyzed C-H activation is required, leveraging the picolinic acid moiety as an intrinsic bidentate directing group.

Reactivity Substrate This compound EAS EAS Halogenation (NBS/NIS) Substrate->EAS +M effect of C6-OMe Directs to C5 DoM Directed Ortho Metalation (LTMP) Substrate->DoM OMe Directing Group Lithiates C5 CH_Act Pd-Catalyzed C-H Activation Substrate->CH_Act N,O-Bidentate Chelation Directs to C4 C5_Hal C5-Halogenated Scaffold EAS->C5_Hal C5_Met C5-Boronic Acid Intermediate DoM->C5_Met C4_Func C4-Arylated Derivative CH_Act->C4_Func

Fig 1. Regioselective functionalization pathways for this compound.

Section 2: Regioselective C5-Bromination via Electrophilic Aromatic Substitution (EAS)

Mechanistic Causality: Bromination of this compound is highly regioselective for the C5 position due to the strong resonance donation from the adjacent C6-methoxy group. N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) because the mild, neutral conditions of NBS prevent the protodecarboxylation of the C2-carboxylic acid that frequently occurs under harsh, acidic halogenation conditions.

Protocol 1: Synthesis of 5-Bromo-6-methoxy-3-methylpicolinic acid

  • Preparation: Charge a dry 100 mL round-bottom flask with this compound (1.0 eq, 10 mmol) and anhydrous N,N-dimethylformamide (DMF) (50 mL) under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes to control the exothermic reaction.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 168[M+H]⁺) is consumed and the product peak (m/z 246/248[M+H]⁺, 1:1 isotopic ratio) plateaus.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (20 mL) to neutralize any residual active bromine species.

  • Isolation: Adjust the pH of the aqueous phase to ~3 using 1M HCl. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from cyclohexane to yield high-purity material[3].

Section 3: C5-Functionalization via Directed Ortho Metalation (DoM)

Mechanistic Causality: The C6-methoxy group is a powerful Directed Metalation Group (DMG). While the C2-carboxylate also acts as a DMG, the C5 position is sterically more accessible than C4 (which is flanked by the C3-methyl). Lithium tetramethylpiperidide (LTMP) is utilized instead of n-BuLi to prevent unwanted nucleophilic addition to the pyridine ring or the carboxylate moiety.

Protocol 2: Synthesis of 6-Methoxy-3-methylpicolinic-5-boronic acid

  • Deprotonation: Dissolve the substrate (1.0 eq, 5 mmol) in anhydrous THF (30 mL) under argon and cool to -78 °C.

  • Metalation: Add freshly prepared LTMP (2.2 eq, 11 mmol) dropwise. The first equivalent deprotonates the carboxylic acid, while the second equivalent executes the C5-lithiation. Stir for 1 hour at -78 °C.

  • Self-Validating IPC: Quench a 0.1 mL aliquot with MeOD. Analyze by ¹H-NMR to confirm the disappearance of the C5-proton (typically around δ 7.8 ppm), ensuring >95% deuterium incorporation before proceeding.

  • Electrophilic Trapping: Add triisopropyl borate (3.0 eq, 15 mmol) rapidly at -78 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature over 2 hours.

  • Hydrolysis & Isolation: Quench with 1M HCl (20 mL) to hydrolyze the borate ester. Extract with EtOAc, dry, and concentrate to yield the boronic acid, ready for downstream Suzuki-Miyaura cross-coupling.

Section 4: C4-Arylation via Pd-Catalyzed C-H Activation

Mechanistic Causality: To override the inherent electronic bias for C5, transition metal catalysis is employed. The picolinic acid acts as an intrinsic N,O-bidentate directing group. Palladium(II) coordinates to the pyridine nitrogen and the carboxylate oxygen, positioning the metal center to undergo Concerted Metalation-Deprotonation (CMD) selectively at the C4 position via a favorable 5-membered palladacycle.

CH_Activation Pd_cat Pd(II) Catalyst Coord N,O-Chelation (Substrate Binding) Pd_cat->Coord CMD Concerted Metalation Deprotonation (C4) Coord->CMD Base assisted OxAdd Oxidative Addition (Ar-I) CMD->OxAdd RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Pd_cat Catalyst Regeneration

Fig 2. Catalytic cycle for the Pd(II)-catalyzed C4-arylation via N,O-bidentate chelation.

Protocol 3: Pd-Catalyzed C4-Arylation

  • Setup: In a Schlenk tube, combine this compound (1.0 eq, 2 mmol), aryl iodide (1.5 eq, 3 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq, 4 mmol).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (10 mL). HFIP is critical as its high polarity and hydrogen-bonding capabilities stabilize the catalytic intermediates and facilitate the CMD step.

  • Heating: Seal the tube and heat at 80 °C for 12 hours.

  • Self-Validating IPC: Monitor by HPLC (UV at 254 nm). Look for the emergence of the C4-arylated product peak and the depletion of the aryl iodide.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove silver salts and palladium black, concentrate, and purify via preparative HPLC.

Section 5: Quantitative Data Summary

Functionalization MethodTarget PositionReagents / CatalystTypical YieldReaction TimeKey IPC Metric
EAS Bromination C5NBS, DMF, 0 °C to RT82 - 88%2 - 4 hLC-MS: m/z 246/248
Directed Ortho Metalation C5LTMP, THF, -78 °C70 - 75%1 h (Metalation)¹H-NMR (MeOD quench)
C-H Arylation C4Pd(OAc)₂, Ar-I, Ag₂CO₃55 - 65%12 hHPLC (Area %)

References

  • Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders. Source: Google Patents (US11098063B2).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Source: Journal of the American Chemical Society.
  • Picolinic acid derivatives and their use as intermediates. Source: Google Patents (US10633341B2).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Methoxy-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 6-Methoxy-3-methylpicolinic acid. The strategies outlined below are based on established chemical principles and aim to address common challenges encountered during the purification of this and structurally related compounds.

I. Understanding the Molecule: Properties and Common Impurities

This compound is a substituted pyridine carboxylic acid. Its structure, containing both a basic pyridine nitrogen and an acidic carboxylic acid group, dictates its purification strategy. The methoxy and methyl groups influence its solubility in organic solvents.

Typical Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed through side reactions, such as over-oxidation or incomplete reactions. For example, in syntheses involving oxidation of a corresponding alkyl pyridine, di-acids can be a common byproduct.[1]

  • Degradation Products: The methoxy-aromatic structure can be susceptible to photodegradation.[2]

  • Residual Solvents: Solvents used in the synthesis or initial workup.

A crucial first step in any purification strategy is to characterize the crude material to the extent possible. Techniques like ¹H NMR, LC-MS, or GC-MS can provide valuable information about the nature and approximate quantity of impurities, guiding the choice of the most effective purification method.[3][4]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Issue 1: The crude product is an intractable oil or fails to crystallize.

  • Question: My crude this compound is a dark, oily substance and won't solidify, even after prolonged drying. What could be the cause and how can I fix it?

  • Answer: This is a common issue often caused by the presence of impurities that inhibit crystallization or lower the melting point of the desired compound. Residual solvents can also contribute to this problem.

    • Causality: Impurities disrupt the formation of a regular crystal lattice. Even small amounts of structurally similar molecules can interfere with the ordered packing required for crystallization.

    • Troubleshooting Steps:

      • Initial Purity Assessment: Before attempting large-scale purification, analyze a small sample of the crude oil by TLC or LC-MS to get a qualitative idea of the number of components present.

      • Acid-Base Extraction: This is often the most effective first step for purifying picolinic acid derivatives.[5][6][7] It leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. A detailed protocol is provided in Section IV.

      • Solvent Trituration: If the oil is highly viscous, try adding a small amount of a non-polar solvent in which the desired product is expected to have low solubility (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can sometimes "crash out" the solid product by washing away soluble impurities.

      • Chromatographic Purification: If extraction and trituration fail, column chromatography is a more rigorous method for separating the components. A detailed protocol is provided in Section IV.

Issue 2: Low recovery after recrystallization.

  • Question: I've managed to crystallize my product, but the yield after recrystallization is very low. How can I improve the recovery?

  • Answer: Low recovery during recrystallization is typically due to one of two factors: the chosen solvent system is not ideal, or a significant portion of the product remains in the mother liquor.

    • Causality: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[8] If the compound is too soluble at low temperatures, a substantial amount will remain in solution.

    • Troubleshooting Steps:

      • Solvent Screening: Conduct small-scale solubility tests with a range of solvents to find the optimal one. Picolinic acid derivatives often crystallize well from solvent pairs like ethanol/water, isopropanol, or ethyl acetate/hexanes.[8][9]

      • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will lead to lower recovery.

      • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

      • Mother Liquor Analysis: Before discarding the mother liquor, analyze a sample by TLC. If a significant amount of product is present, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that the second crop will likely be less pure than the first.

Issue 3: The product co-elutes with an impurity during column chromatography.

  • Question: I am trying to purify my compound using silica gel column chromatography, but a persistent impurity has a very similar Rf value to my product. How can I achieve separation?

  • Answer: Co-elution is a common challenge in chromatography, especially when dealing with structurally similar impurities.

    • Causality: The separation on a silica gel column is based on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). If two compounds have very similar polarities, they will migrate at nearly the same rate.

    • Troubleshooting Steps:

      • Adjust Solvent Polarity: Small changes to the eluent composition can sometimes achieve separation. Try a more gradual gradient or a slightly less polar solvent system to increase the retention time and allow for better separation.

      • Alternative Solvent Systems: If adjusting polarity doesn't work, try a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, consider dichloromethane/methanol.

      • Use of Additives: For acidic compounds like picolinic acids, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and sometimes resolve co-eluting spots by suppressing the ionization of the carboxylic acid on the silica surface. Conversely, for basic impurities, adding a small amount of triethylamine (~1%) can be effective.[8]

      • Reverse-Phase Chromatography: If normal-phase chromatography on silica gel is unsuccessful, consider using a C18-functionalized silica (reverse-phase) column.[10] In this case, the elution order is reversed, with non-polar compounds eluting later. A common mobile phase for reverse-phase chromatography is a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) added.[10]

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best general approach for purifying crude this compound?

    • A1: For most crude samples, a multi-step approach is recommended. Start with an acid-base extraction to remove the bulk of neutral and basic impurities.[5][6] This will significantly clean up the material. Then, perform a recrystallization from a suitable solvent to obtain the final, pure product. Column chromatography should be reserved for cases where these methods fail to provide the desired purity.

  • Q2: How can I assess the purity of my final product?

    • A2: A combination of techniques is ideal for confirming purity.

      • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

      • Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC chromatogram suggests high purity. HPLC is particularly well-suited for analyzing non-volatile compounds like picolinic acids.[3][11]

      • Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and reveal the presence of any remaining impurities. Quantitative NMR (qNMR) can also be used for a precise purity determination.

  • Q3: What are the typical solubility properties of this compound?

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or a pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.

  • Repeat Extraction: Drain the aqueous layer into a clean flask. Add a fresh portion of saturated aqueous NaHCO₃ to the organic layer and repeat the extraction process to ensure complete removal of the acidic product. Combine the aqueous layers.

  • Back-Washing (Optional): To remove any neutral impurities that may have been carried over into the aqueous layer, add a small amount of fresh organic solvent to the combined aqueous extracts, shake, and discard the organic layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3), as indicated by pH paper. The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Protocol 2: Recrystallization

This protocol describes a general procedure for recrystallizing the purified solid from the acid-base extraction.

Materials:

  • Partially purified this compound

  • Selected recrystallization solvent (e.g., ethanol/water, isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Silica Gel Column Chromatography

This protocol is for situations where acid-base extraction and recrystallization are insufficient.

Materials:

  • Crude or partially purified this compound

  • Silica gel (for flash chromatography)

  • Selected eluent system (e.g., hexanes/ethyl acetate with 1% acetic acid)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

V. Data Presentation

Table 1: Solubility of Picolinic Acid in Various Solvents at ~293 K[13][14]

SolventSolubility (g/kg of solvent)
Water~862.5
Ethanol~57.1
Acetonitrile~17.0

Note: This data is for the parent compound, picolinic acid, and serves as an estimate for the relative solubility of this compound.

VI. Visualizations

Diagram 1: Acid-Base Extraction Workflow

G crude Crude Mixture in Organic Solvent add_bicarb Add Saturated NaHCO3 (aq) crude->add_bicarb separate_layers Separate Layers add_bicarb->separate_layers org_layer Organic Layer (Neutral & Basic Impurities) separate_layers->org_layer aq_layer Aqueous Layer (Sodium 6-Methoxy-3-methylpicolinate) separate_layers->aq_layer acidify Acidify with HCl to pH ~2-3 aq_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filtrate Filter and Dry precipitate->filtrate pure_product Pure this compound filtrate->pure_product

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Troubleshooting Decision Tree for Purification

G start Crude Product is_solid Is the product a solid? start->is_solid oily_product Oily/Gummy Product is_solid->oily_product No solid_product Solid Product is_solid->solid_product Yes acid_base Perform Acid-Base Extraction oily_product->acid_base recrystallize Attempt Recrystallization solid_product->recrystallize acid_base->recrystallize is_pure Is the product pure (TLC, NMR, MP)? recrystallize->is_pure pure Pure Product is_pure->pure Yes impure Product is Impure is_pure->impure No chromatography Perform Column Chromatography impure->chromatography chromatography->is_pure

Caption: Decision-making for selecting a purification strategy.

VII. References

  • Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent No. 3,228,950. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Santos, M. A. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1563. Retrieved from [Link]

  • Acid–base extraction. (2024, February 21). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Santos, M. A. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

  • Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Santos, M. A. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Retrieved from [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO. Retrieved from [Link]

  • Acid-Base Extraction Tutorial. (2020, March 22). [Video]. YouTube. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Metal Complexation with 6-Methoxy-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and inorganic chemists, you know that picolinic acid derivatives are highly privileged scaffolds for metalloenzyme inhibitors and bioinorganic modeling[1]. However, 6-Methoxy-3-methylpicolinic acid presents a "perfect storm" of structural challenges.

This guide bypasses generic advice to deliver field-proven, mechanistically grounded solutions for overcoming the extreme steric and electronic hurdles inherent to this specific dual-substituted ligand.

Part 1: Mechanistic Background — The "Why" Behind the Failures

Before troubleshooting, it is critical to understand the causality of complexation failures with this ligand. Picolinic acids classically act as bidentate


-chelators, forming stable 5-membered rings with transition metals[2].

However, this compound possesses two disruptive modifications:

  • The 3-Methyl Effect (Carboxylate Torsion): The methyl group at the 3-position sits directly adjacent (ortho) to the carboxylate group. This creates severe steric repulsion, forcing the carboxylate group to rotate out of coplanarity with the pyridine ring. This destroys the pre-organized bidentate binding pocket[3].

  • The 6-Methoxy Effect (Axial Blocking): The methoxy group at the 6-position is ortho to the pyridine nitrogen. While it is electron-donating to the ring via resonance, its physical bulk blocks the axial approach of the metal ion, severely limiting the geometries the resulting complex can adopt[4].

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My metal complex is precipitating immediately as an insoluble, amorphous powder instead of forming discrete crystals. What is happening? A1: You are likely forming a polymeric coordination network rather than the desired discrete monomeric complex. When the 6-methoxy group blocks the nitrogen donor, or if the solvent does not adequately solvate the intermediate, the carboxylate group will act as a bridging ligand between two different metal centers rather than chelating a single metal[2].

  • The Fix: Switch from pure water to a coordinating solvent system like Methanol or a 1:1 Dioxane/Water mixture. Furthermore, strictly enforce a slow, dropwise addition of the metal salt to a solution containing an excess of the ligand (1:2 or 1:3 Metal:Ligand ratio) to prevent local concentration spikes that trigger polymerization.

Q2: I am recovering unreacted ligand, and no complexation is occurring even after extended stirring. How do I force the reaction? A2: Failure to coordinate is almost always a failure to overcome the activation energy barrier of the 3-methyl group's steric hindrance, compounded by an incorrect pH. If your solution pH is below the ligand's


 (estimated ~6.1), the carboxylate remains protonated, neutralizing its nucleophilicity[2].
  • The Fix: You must create a self-validating system. First, add a weak base (e.g., Triethylamine or dilute NaOH) to the ligand solution until the pH stabilizes between 7.0 and 7.5. Second, you must apply thermal energy (reflux at 65°C for 4–6 hours). The heat provides the kinetic energy required to force the carboxylate group into coplanarity with the nitrogen donor against the steric resistance of the 3-methyl group[3].

Q3: Which transition metals are most compatible with this highly hindered ligand? A3: You cannot force a rigid geometry onto a sterically encumbered ligand. Metals that demand strict octahedral (e.g., Co(III), Ru(II)) or perfect square planar geometries (e.g., Pt(II), Pd(II)) will experience massive steric clash with the 6-methoxy group[1].

  • The Fix: Utilize metals with highly flexible coordination spheres that tolerate Jahn-Teller distortions or alternative geometries. Cu(II) and Zn(II) are ideal, as they readily adopt distorted square-pyramidal or distorted octahedral geometries to accommodate the bulky substituents[3].

Part 3: Quantitative Data & Structural Comparisons

To predict the behavior of this compound, we must benchmark it against its less-substituted analogs.

Ligand DerivativeStructural FeaturePrimary Complexation ChallengeTypical Metal GeometryApprox.

Picolinic Acid UnsubstitutedBaseline (None)Octahedral / Square Planar5.2
3-Methylpicolinic Acid Ortho-methyl to carboxylateCarboxylate out-of-plane rotationDistorted Square Pyramidal5.8
6-Methoxypicolinic Acid Ortho-methoxy to nitrogenAxial steric blocking at N-donorDistorted Octahedral5.5
This compound Dual ortho-substitutionExtreme steric clash, high activation energyHighly Distorted / Flexible~6.1

Part 4: Standardized Experimental Protocol

To ensure reproducibility and trustworthiness, use the following self-validating methodology for synthesizing monomeric complexes with this compound.

Step 1: Ligand Solvation & Pre-organization

  • Dissolve 2.0 mmol of this compound in 15 mL of a 1:1 Dioxane/Water mixture (or pure Methanol). Causality: Dioxane ensures complete solvation of the lipophilic methoxy and methyl groups.

Step 2: Deprotonation (Critical Step)

  • Add 2.0 mmol of Triethylamine (

    
    ) dropwise under continuous stirring.
    
  • Validation: Use a pH meter to verify the solution is between 7.0 and 7.5. Do not proceed if the solution is acidic.

Step 3: Controlled Metal Addition

  • Dissolve 1.0 mmol of the target metal salt (e.g.,

    
    ) in 5 mL of the identical solvent system.
    
  • Mount an addition funnel and add the metal solution dropwise (1 drop/sec) to the ligand solution. Causality: This maintains a constant excess of ligand, preventing the formation of bridging carboxylate polymers.

Step 4: Thermal Activation

  • Equip the flask with a reflux condenser and heat to 65°C for 4 to 6 hours. Causality: Overcomes the rotational barrier induced by the 3-methyl group.

Step 5: Isolation

  • Remove from heat and allow the solution to cool to room temperature at a rate of <5°C per hour. Slow cooling prevents the trapping of amorphous impurities and promotes the crystallization of the highly distorted complex. Filter and wash with ice-cold methanol.

Part 5: Diagnostic Workflow Visualization

Use the following logical pathway to diagnose and resolve your specific complexation failure on the bench.

G Start Complexation Failure (Low Yield / Precipitate) CheckSol Ligand fully dissolved? Start->CheckSol FixSol Use Dioxane/Water or Methanol CheckSol->FixSol No CheckPH Is pH > pKa (~6.1)? CheckSol->CheckPH Yes FixSol->CheckPH FixPH Add Et3N or NaOH (Target pH 7.0-7.5) CheckPH->FixPH No CheckMetal Is the metal geometry too rigid (e.g., Pt)? CheckPH->CheckMetal Yes FixPH->CheckMetal FixMetal Switch to flexible metals (Cu, Zn) & Reflux CheckMetal->FixMetal Yes Success Successful Monomeric N,O-Chelation CheckMetal->Success No FixMetal->Success

Fig 1: Logical troubleshooting workflow for resolving metal complexation failures with sterically hindered picolinic acids.

References

  • A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+ Source: Redalyc URL:[Link]

  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors Source: PMC (PubMed Central) URL:[Link]

  • The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid Source: PMC (PubMed Central) URL:[Link]

  • Synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid Source: Taylor & Francis URL:[Link]

Sources

Technical Support Center: Recrystallization of 6-Methoxy-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 6-Methoxy-3-methylpicolinic acid (CAS No. 1211579-02-0).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound via recrystallization. While specific solubility data for this molecule is not widely published, this guide synthesizes established principles of crystallization with practical, field-tested advice to ensure you can develop a robust and effective purification protocol.

The structure of this compound—featuring a polar carboxylic acid group, a pyridine ring, and less polar methoxy and methyl groups—presents unique challenges and opportunities for solvent selection. This guide will walk you through solvent selection, protocol optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the best recrystallization solvent for this compound?

Answer:

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][3] For this compound, its polarity is intermediate. The carboxylic acid and pyridine nitrogen lend polarity, while the aromatic ring and alkyl substituents add non-polar character. This makes a single ideal solvent unlikely; a mixed-solvent system is often more effective.[4]

Protocol for Solvent Screening:

  • Small-Scale Testing: Place ~10-20 mg of your crude material into several small test tubes.

  • Single Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with the solvents listed in the table below. Swirl to mix. If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be a good "solvent" in a mixed-pair system.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube while adding more solvent dropwise until the solid just dissolves. Do not add an excess of solvent.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observation:

    • Ideal Solvent: Abundant, high-quality crystals form upon cooling.

    • Poor Solvent: No crystals form, even after cooling and scratching the inside of the tube with a glass rod. This indicates the compound is too soluble.

    • Useless Solvent: The compound does not dissolve even when the solvent is boiling.

Data Presentation: Potential Solvents for this compound

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
WaterHigh100The carboxylic acid group may impart some water solubility, especially when hot. Likely to be a good "anti-solvent."
Ethanol / MethanolHigh78 / 65Good general-purpose polar solvents. The compound is likely quite soluble, making them good candidates for the "solvent" in a mixed pair with water or a non-polar solvent.[5]
Ethyl AcetateIntermediate77Often a good balance for molecules with mixed polarity. May work as a single solvent or paired with hexanes/heptanes.
AcetoneIntermediate56Good dissolving power, but its low boiling point may not provide a large enough solubility differential.[6]
TolueneLow111Aromatic nature may aid in dissolving the pyridine ring system. Can be paired with hexanes/heptanes.
Heptane / HexaneLow98 / 69The compound is expected to be poorly soluble. Excellent candidates for the "anti-solvent" in a mixed-solvent system.[7]

This table is based on general solubility principles ("like dissolves like") and empirical data for similar aromatic carboxylic acids.[6]

Q2: My compound has "oiled out" instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[8] This typically happens when a supersaturated solution is formed at a temperature that is above the melting point of your compound.[9] Given that the related compound, 6-Methoxypicolinic acid, has a low melting point (38.5-39.5°C), this compound may also have a low melting point, making it particularly susceptible to this issue. Impurities can also suppress the melting point, exacerbating the problem.[8][9]

Troubleshooting Workflow for Oiling Out:

Caption: Decision tree for troubleshooting oiling out.

Key Remediation Steps:

  • Re-heat and Dilute: Warm the flask until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point.[8][10]

  • Slow Down Cooling: A rapid drop in temperature can shock the system into producing an oil. Allow the flask to cool to room temperature on the benchtop, perhaps insulated with a beaker of warm water or glass wool, before moving it to an ice bath.[10]

  • Lower the Boiling Point of the System: If using a high-boiling solvent, switch to a lower-boiling alternative. For mixed solvents, try adjusting the ratio to favor the lower-boiling component.

Q3: My crystal yield is very low. What are the common causes and solutions?

Answer:

A low yield is a frequent issue in recrystallization. The goal is to maximize recovery without compromising purity. Here are the primary causes and how to address them:

  • Excess Solvent: This is the most common error.[8] Using too much hot solvent means that a significant amount of your product will remain dissolved even after cooling.

    • Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it by gently heating the open flask in a fume hood to re-saturate the solution. Then, attempt the cooling process again.

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step (to remove insoluble impurities), you will lose a significant portion of your product.

    • Solution: Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at or near its boiling point during filtration.[11]

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation from the mother liquor.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[2] This will wash away soluble impurities clinging to the crystal surface without dissolving a significant amount of the product.

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer:

The failure of crystals to form usually indicates that the solution is not supersaturated. The compound is too soluble under the current conditions.

Experimental Protocol: Inducing Crystallization

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. A "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.

  • Reduce Solvent Volume: As mentioned for low yield, the most likely cause is too much solvent. Gently boil off a portion of the solvent to increase the concentration of your compound and try cooling again.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy (turbid), then add a drop or two of the original solvent to redissolve the precipitate. Now, upon slow cooling, crystals should form. A common pair is Ethanol (solvent) and Water (anti-solvent).[7]

Caption: Workflow for inducing crystallization.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). 4. Crystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Windsor. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

Sources

Stabilizing 6-Methoxy-3-methylpicolinic acid during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilizing 6-Methoxy-3-methylpicolinic acid (CAS: 1211579-02-0) during long-term storage and experimental handling. Prepared by: Senior Application Scientist, Chemical Stability & Formulations

Welcome to the Technical Support Center. As researchers and drug development professionals, you are working with a highly functionalized pyridine derivative. This compound is a valuable building block, but its specific structural features—an electron-deficient pyridine ring, a labile methoxy ether, and a carboxylic acid at the 2-position—make it susceptible to distinct degradation pathways under sub-optimal storage conditions.

This guide is engineered to move beyond generic storage advice. We will dissect the causality behind degradation and provide self-validating, field-proven protocols to ensure the absolute integrity of your compound.

Chemical Vulnerability Profile

To troubleshoot effectively, we must first quantify the physical and chemical parameters of the compound.

Property / VulnerabilitySpecification / MechanismPrimary Consequence if Unmanaged
Molecular Formula C8H9NO3 (MW: 167.16 g/mol )N/A
Thermal Stability Susceptible to Hammick DecarboxylationLoss of the -COOH group, yielding 2-methoxy-5-methylpyridine [1].
Chemical Stability C-OMe Bond Cleavage (Demethylation)Conversion to 6-hydroxy-3-methylpicolinic acid (pyridone tautomer)[2].
Hygroscopicity Moderate (especially in solvent matrices)Moisture ingress accelerates hydrolysis and lowers the decarboxylation activation energy [3].
Optimal Storage (Solid) -20°C (3 years) or 4°C (2 years), inert atmospherePrevents ambient moisture absorption and thermal degradation [4].
Optimal Storage (Liquid) -80°C in anhydrous DMSO (Max 6 months)Arrests nucleophilic attack and solvent-mediated proton transfer [4].

Troubleshooting & FAQs

Q1: I am observing a loss of mass/purity when the compound is left at room temperature or exposed to heat. What is the mechanism, and how do I stop it?

The Causality: You are likely observing thermal decarboxylation. Because the carboxylic acid is located at the 2-position (α to the pyridine nitrogen), heating the compound induces the Hammick Reaction mechanism. The molecule spontaneously decarboxylates to form a zwitterionic or carbene intermediate (the Hammick intermediate), releasing CO2 gas [1]. Polar solvents and heat lower the activation energy for this transition state. The Solution:

  • Solid State: Always store the lyophilized powder at -20°C in a desiccator. If the compound must be handled at room temperature, limit exposure to under 4 hours.

  • Liquid State: Never autoclave solutions containing this compound. If sterilization is required, use 0.22 µm PTFE syringe filtration.

Q2: My stock solution has changed color, and LC-MS shows a new peak with a mass of [M-14]. What happened?

The Causality: A mass loss of 14 Da (loss of a CH2 equivalent) strongly indicates ether cleavage (demethylation) . The methoxy group at the 6-position is attached to an electron-poor pyridine ring. In the presence of trace acidic impurities, Lewis acids, or strong nucleophiles, the C-OMe bond undergoes chemoselective cleavage[2]. This yields 6-hydroxy-3-methylpicolinic acid, which rapidly tautomerizes to its more stable pyridone form, often accompanied by a color change (yellowing). The Solution:

  • Ensure all glassware is strictly base-washed and acid-free.

  • Use only HPLC-grade, anhydrous solvents. If using DMSO, ensure it is freshly opened or stored over molecular sieves, as degraded DMSO yields dimethyl sulfide and acidic byproducts that catalyze this cleavage.

Q3: Why do you mandate aliquoting stock solutions instead of using a single master tube?

The Causality: Repeated freeze-thaw cycles are catastrophic for functionalized picolinic acids. When a DMSO solution freezes and thaws, it crosses its glass transition temperature. During this phase change, solutes are excluded from the freezing solvent matrix, creating localized micro-environments of extreme concentration and altered pH. This phenomenon accelerates both bimolecular degradation and moisture scavenging from the atmosphere (DMSO is highly hygroscopic) [4]. The Solution: Implement a strict single-use aliquot protocol (see Protocol 2 below). Once an aliquot is thawed, discard any unused remainder.

Mechanistic & Workflow Visualizations

Degradation Pathways

The following diagram maps the two primary chemical threats to this compound: Thermal Decarboxylation and Demethylation.

Degradation A This compound (Intact) B Thermal Stress / Polar Solvents A->B C Acidic Conditions / Nucleophiles A->C D Hammick Intermediate (Zwitterion/Carbene) B->D G Ether Cleavage (Demethylation) C->G E Decarboxylation (-CO2) D->E F 2-Methoxy-5-methylpyridine (Degradant) E->F H 6-Hydroxy-3-methylpicolinic acid (Pyridone Degradant) G->H

Fig 1: Mechanistic pathways of Hammick decarboxylation and acid-catalyzed ether cleavage.

Stock Solution Preparation Workflow

Workflow Step1 1. Weigh Powder (Argon/N2 Glovebox) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Prevent moisture Step3 3. Aliquot into Amber Vials Step2->Step3 Single-use vols Step4 4. Flash Freeze (Liquid N2) Step3->Step4 Prevent degradation Step5 5. Long-term Storage (-80°C, max 6 months) Step4->Step5 Stable state

Fig 2: Optimal handling workflow to prevent freeze-thaw degradation and moisture ingress.

Experimental Protocols

Protocol 1: Lyophilization and Long-Term Dry Storage

Self-Validating Step: The powder must remain free-flowing. Clumping indicates moisture ingress and compromised stability.

  • Equilibration: Before opening the manufacturer's vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder [5].

  • Inert Transfer: Inside a nitrogen or argon-purged glovebox, transfer the required mass into amber glass vials (protects against UV-induced radical formation).

  • Sealing: Seal vials with PTFE-lined caps. Wrap the cap junction with Parafilm.

  • Storage: Place the vials inside a secondary container with indicating silica gel desiccant. Store at -20°C.

Protocol 2: Preparation of In Vitro Stock Solutions

Self-Validating Step: A properly prepared DMSO stock solution should be completely clear and colorless. A yellow tint indicates degradation (pyridone formation).

  • Solvent Selection: Use newly opened, anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Do not use old DMSO, as it absorbs water rapidly.

  • Dissolution: Add the calculated volume of DMSO to yield a 10 mM or 50 mM stock. Use gentle vortexing or sonication (max 30 seconds) in a water bath kept strictly below 25°C to avoid thermal decarboxylation.

  • Aliquoting: Immediately dispense the master solution into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes.

  • Flash Freezing: Submerge the tubes in liquid nitrogen for 10 seconds to rapidly cross the glass transition phase, preventing solute concentration gradients.

  • Storage: Transfer immediately to a -80°C freezer. Use within 6 months [4].

References

  • Hammick reaction - Wikipedia Wikipedia, The Free Encyclopedia[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution ResearchGate[Link]

Validation & Comparative

Comprehensive HPLC Analytical Methods for 6-Methoxy-3-methylpicolinic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chromatographic behavior of functionalized pyridines requires moving beyond generic protocols and understanding the fundamental physical chemistry of the analyte. 6-Methoxy-3-methylpicolinic acid (CAS 1211579-02-0) presents a unique analytical challenge. Featuring a picolinic acid core with a methoxy group at C6 and a methyl group at C3, this molecule is highly polar and strongly zwitterionic. The basicity of the pyridine nitrogen paired with the acidity of the carboxylic acid means its ionization state—and consequently its retention behavior—is hyper-sensitive to mobile phase pH.

This guide objectively compares the two leading chromatographic methodologies for the purity analysis of this compound: Ion-Suppression Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . By dissecting the causality behind these experimental choices, this guide provides researchers and drug development professionals with self-validating workflows to ensure peak integrity and quantitative accuracy.

Mechanistic Profiling & Method Selection

Standard C18 columns at neutral pH will fail to retain this compound. Because the molecule exists as a polar zwitterion at physiological pH, it elutes in the void volume, co-eluting with solvent fronts and early-eluting impurities. To force retention, we must either suppress its ionization to make it hydrophobic (RP-HPLC) or exploit its polarity using an orthogonal stationary phase (HILIC)[1].

MethodComparison Analyte This compound (Zwitterionic Core) Split Method Selection Criteria Analyte->Split RP Reversed-Phase (RP-HPLC) Ion-Suppression Mode Split->RP High UV Purity HILIC Hydrophilic Interaction (HILIC) Orthogonal Mode Split->HILIC LC-MS / High Sensitivity RP_Mech Mechanism: Hydrophobic Partitioning Requirement: pH < 3.0 RP->RP_Mech HILIC_Mech Mechanism: Aqueous Layer Partitioning Requirement: >70% ACN HILIC->HILIC_Mech

Fig 1. Decision matrix and retention mechanisms for zwitterionic picolinic acid HPLC analysis.

Comparative Performance Data

When selecting a method for impurity profiling or batch release, the choice between RP-HPLC and HILIC dictates the required instrumentation and buffer systems. The table below summarizes the comparative performance of both approaches based on established validation parameters for picolinic acid derivatives[1][2].

Analytical ParameterMethod A: Ion-Suppression RP-HPLCMethod B: HILIC
Primary Retention Mechanism Hydrophobic partitioning (suppressed state)Aqueous layer partitioning & Ion-exchange
Column Chemistry End-capped C18 or Phenyl-HexylZwitterionic (ZIC) or Amide
Mobile Phase Composition Highly aqueous, low pH (pH 2.5 - 3.0)Highly organic (>70% ACN), neutral pH
Peak Shape (Symmetry) Acceptable (Tailing factor ~1.3 - 1.5)Excellent (Tailing factor ~1.0 - 1.1)
Mass Spec (LC-MS) Compatibility Poor (requires non-volatile phosphates)Excellent (uses volatile ammonium acetate)
Best Use Case Routine QA/QC purity testing (UV detection)Impurity profiling & trace metabolite analysis

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the protocols below are designed as self-validating systems. This means the method inherently checks its own performance through strict system suitability criteria before sample analysis begins.

Protocol A: Ion-Suppression RP-HPLC (The Industry Standard)

By lowering the pH of the mobile phase below the pKa of the carboxylic acid (typically pKa ~5.2 for picolinic derivatives), the molecule is fully protonated. This neutralizes the zwitterion, increasing its hydrophobicity and allowing it to partition into the C18 stationary phase[2].

Step-by-Step Methodology:

  • Column Selection: Use a fully end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm). End-capping is critical to prevent secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the silica support, which causes severe peak tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Sodium Phosphate buffer. Adjust the pH strictly to 3.0 using concentrated phosphoric acid[2]. Filter through a 0.22 µm membrane.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2-15 min: Linear gradient to 60% B

    • 15-20 min: Hold at 60% B to wash the column.

  • Flow Rate & Temperature: 1.0 mL/min at an oven temperature of 30°C to reduce backpressure and improve mass transfer.

  • Detection: UV absorbance at 265 nm, which corresponds to the π-π* transition of the functionalized pyridine ring[3].

Protocol B: HILIC (The Modern Alternative for Polar Analytes)

HILIC operates counter to RP-HPLC. It utilizes a polar stationary phase and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase. For this compound, HILIC provides superior retention without the need for harsh, non-volatile acidic buffers[1].

Step-by-Step Methodology:

  • Column Selection: Zwitterionic HILIC (ZIC-HILIC) or Amide column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in ultra-pure water, native pH (~6.8). Do not use phosphate buffers, as they will precipitate in high concentrations of acetonitrile.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Isocratic Elution: 75% Mobile Phase B / 25% Mobile Phase A. The high organic content drives the hydrophilic partitioning[1].

  • Flow Rate & Temperature: 0.5 mL/min at 35°C.

  • Detection: UV at 265 nm or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

System Suitability & Quality Control

A protocol is only as reliable as its validation criteria. Before quantifying the purity of this compound, the chromatographic system must pass the following logical gates to prove operational integrity.

SystemSuitability Start System Suitability Injection Res Resolution (Rs) > 2.0 (vs. Impurities) Start->Res Tail Tailing Factor (Tf) < 1.5 (Peak Symmetry) Start->Tail RSD Area RSD < 2.0% (n=5 injections) Start->RSD Pass Proceed to Sample Analysis Res->Pass Tail->Pass RSD->Pass

Fig 2. Mandatory system suitability criteria for validating picolinic acid purity methods.

Troubleshooting Causality:

  • Failing Tailing Factor (Tf > 1.5) in RP-HPLC: This indicates secondary interactions. Causality: The mobile phase pH has drifted upwards, allowing the carboxylic acid to ionize, or the C18 column has exposed silanols. Fix: Remake the phosphate buffer, ensuring pH is exactly 3.0, or switch to a heavily end-capped column.

  • Shifting Retention Times in HILIC: Causality: The aqueous layer on the stationary phase is not fully equilibrated. HILIC columns require significantly longer equilibration times than RP columns. Fix: Flush the column with at least 50 column volumes of the mobile phase prior to the first injection.

References

  • Journal of Liquid Chromatography & Related Technologies. "Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids". Available at:[Link]

  • International Journal of Tryptophan Research. "Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent". Available at:[Link]

  • Journal of Chromatography B (ResearchGate). "New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids". Available at:[Link]

Sources

Validating the Synthesis of 6-Methoxy-3-methylpicolinic Acid: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Performance Comparison, Mechanistic Grounding, and Self-Validating Methodologies

Executive Summary & Scientific Context

In modern pharmaceutical development, the rapid and accurate validation of active pharmaceutical ingredient (API) intermediates is critical for maintaining workflow efficiency. 6-Methoxy-3-methylpicolinic acid (CAS: 1211579-02-0)[1] is a highly specialized pyridine-2-carboxylic acid derivative. It serves as a crucial building block in the synthesis of diazabicyclo-substituted imidazopyrimidines—potent TASK-1 and TASK-3 potassium channel blockers currently under investigation for the treatment of respiratory disorders such as obstructive sleep apnea (OSA)[2].

The synthesis of this intermediate typically involves the nucleophilic aromatic substitution (methoxylation) of a 6-halo-3-methylpicolinic acid precursor. Validating this conversion requires an analytical modality capable of distinguishing the introduction of the methoxy group without being confounded by the highly polar carboxylic acid moiety. This guide objectively compares Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against traditional orthogonal methods (NMR and LC-MS), providing a field-proven, self-validating protocol for reaction monitoring.

Analytical Modality Comparison

To select the optimal validation technique, researchers must balance the need for structural resolution against the demand for real-time kinetic data. Table 1 summarizes the performance metrics of the three primary modalities used for validating picolinic acid derivatives.

Table 1: Performance Comparison of Analytical Modalities

ModalityTime-to-ResultSample PreparationPrimary Data OutputCost / AnalysisBest Use Case
ATR-FTIR < 1 minute None (In-line/At-line) Vibrational frequenciesLow Real-time reaction monitoring
¹H-NMR 15 - 30 minutesHigh (Deuterated solvents)Chemical shifts, couplingHighAbsolute structural elucidation
LC-MS 10 - 45 minutesModerate (Dilution, filtration)Retention time, m/z ratioHighTrace impurity profiling

While NMR and LC-MS offer unparalleled absolute structural and mass confirmation, they are inherently off-line techniques that introduce chromatographic delays and require extensive sample preparation. ATR-FTIR, utilizing an evanescent wave that penetrates the reaction mixture, allows for reagent-free, real-time tracking of functional group conversions[3].

DecisionMatrix Start Select Validation Modality Q1 Require real-time kinetics & zero sample prep? Start->Q1 ATR ATR-FTIR Spectroscopy (Rapid Functional Group Tracking) Q1->ATR Yes Q2 Require absolute mass or isotopic resolution? Q1->Q2 No NMR 1H/13C NMR (High Resolution, Off-line) Q2->NMR Structural Isomers LCMS LC-MS (Trace Impurity Profiling) Q2->LCMS Mass Confirmation

Fig 1. Decision matrix comparing analytical modalities for API intermediate validation.

Mechanistic Grounding: Why ATR-FTIR?

The structural nuances of this compound make it uniquely suited for IR spectroscopic validation. Picolinic acids (pyridine-2-carboxylic acids) exhibit distinct intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent pyridine ring nitrogen[4]. This interaction significantly alters the vibrational modes of the molecule.

When validating the methoxylation of the precursor, we are looking for specific, predictable shifts in the infrared spectrum:

Table 2: Diagnostic IR Peaks for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Diagnostic Significance for Synthesis
O-H (Carboxylic) 2450 - 3100 (Broad)Confirms intact picolinic acid moiety; broadened due to intramolecular H-bonding[4].
C=O (Carboxylic) ~1700Confirms acid presence.
C-O (Methoxy) 1260 - 1310 Critical: Appearance confirms successful methoxylation at position 6[4].
C=C / C=N (Ring) 1400 - 1600Acts as an internal standard for ratiometric validation.

The Causality of the Method: By tracking the emergence of the asymmetric C-O-C stretching vibration (1260–1310 cm⁻¹) associated with the new methoxy group, researchers can definitively monitor the reaction's progress. Because the pyridine ring's skeletal vibrations (~1590 cm⁻¹) remain relatively stable throughout the reaction, they provide a perfect internal baseline.

Self-Validating Experimental Protocol

To ensure scientific integrity, an analytical protocol must be self-validating—meaning the data generated inherently proves its own reliability without relying solely on external calibration curves that may drift. The following ATR-FTIR protocol utilizes ratiometric normalization to eliminate errors caused by probe fouling, temperature fluctuations, or concentration changes.

Step-by-Step Methodology: In-line ATR-FTIR Validation

Step 1: Instrument Initialization and Background Profiling

  • Ensure the diamond ATR probe is thoroughly cleaned with a volatile solvent (e.g., acetone or methanol) and allowed to dry.

  • Collect a background spectrum of the empty reactor (or pure solvent system) at the exact reaction temperature. Self-Validation Check: The background spectrum must show >95% transmittance across the 4000–650 cm⁻¹ range to confirm probe cleanliness.

Step 2: Precursor Baseline Establishment

  • Introduce the 6-halo-3-methylpicolinic acid precursor into the solvent.

  • Acquire continuous IR spectra (e.g., 1 scan every 30 seconds).

  • Identify the stable pyridine ring skeletal vibration at ~1590 cm⁻¹. This will serve as your denominator for ratiometric analysis.

Step 3: Reaction Initiation and Kinetic Tracking

  • Introduce the methoxylating agent (e.g., Sodium methoxide in methanol).

  • Monitor the active spectral window between 1200 cm⁻¹ and 1350 cm⁻¹.

  • Track the peak height (or area) of the emerging C-O stretch at ~1280 cm⁻¹.

Step 4: Ratiometric Endpoint Determination (The Self-Validating Step)

  • Program your analytical software to continuously calculate the ratio: Absorbance (~1280 cm⁻¹) / Absorbance (~1590 cm⁻¹).

  • Causality: As the reaction proceeds, the absolute absorbance may fluctuate due to stirring dynamics or volume changes. However, the ratio of the product-specific peak to the invariant ring peak will steadily rise and eventually plateau.

  • Validation: The reaction is definitively complete when the ratiometric curve maintains a slope of zero for three consecutive sampling intervals.

Workflow Precursor Starting Material (6-Halo-3-methylpicolinic acid) Reaction Nucleophilic Substitution (NaOMe / MeOH) Precursor->Reaction Reagents ATR ATR-FTIR Validation (Ratiometric C-O Tracking) Reaction->ATR Continuous Sampling Product Target Intermediate (this compound) ATR->Product Ratio Plateau Reached

Fig 2. Real-time synthesis and ratiometric validation workflow for the target intermediate.

Conclusion

While NMR and LC-MS remain indispensable for final batch release and trace impurity profiling, ATR-FTIR spectroscopy provides superior operational efficiency for the active synthesis validation of this compound. By leveraging the unique vibrational signatures of the methoxy group and the picolinic acid framework, and by employing a self-validating ratiometric protocol, researchers can achieve highly trustworthy, real-time kinetic data that accelerates the development of critical respiratory therapeutics.

References

  • US11098063B2 - Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders. Google Patents.
  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. Available at:[Link]

  • Microwave Assisted Synthesis of Poly(Trimethylene Ether Glycol) with Novel ATR-FTIR Reaction Monitoring. SciELO. Available at:[Link]

Sources

The Methoxy Effect: A Comparative Guide to the Binding Affinity of Substituted Picolinic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the nuanced interplay of molecular structure and binding affinity is a cornerstone of rational drug design. Picolinic acid, a simple yet versatile pyridine-based scaffold, has garnered significant interest due to its chelating properties and its role as a foundational structure in a variety of biologically active molecules.[1][2] The strategic placement of substituents on the picolinic acid ring can dramatically alter its electronic and steric properties, thereby modulating its interaction with protein targets.[3] Among the most impactful modifications is the introduction of a methoxy group, a substituent that can profoundly influence binding affinity through a combination of electronic and steric effects.[4]

This comprehensive guide provides an in-depth comparison of the binding affinities of methoxy-substituted picolinic acid ligands. We will explore the underlying principles governing these interactions, present detailed experimental protocols for accurately measuring binding affinity, and offer a comparative analysis to inform the design of more potent and selective therapeutic agents.

The Significance of Picolinic Acid and Methoxy Substitution in Drug Discovery

Picolinic acid and its derivatives are key components in a multitude of approved drugs and clinical candidates, targeting a wide array of diseases from tuberculosis to cancer.[2][5] The pyridine nitrogen and the adjacent carboxylic acid group form a bidentate chelation motif, crucial for interacting with metalloenzymes or establishing key hydrogen bonds within a protein's active site.[1][6]

The introduction of a methoxy group (-OCH₃) is a common and powerful strategy in medicinal chemistry. While seemingly simple, its effects are multifaceted:

  • Electronic Influence : The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect on the pyridine ring's electron density can alter the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, thereby influencing electrostatic and hydrogen bonding interactions with the target protein.

  • Steric and Conformational Effects : The position of the methoxy group can introduce steric hindrance, favoring or disfavoring certain binding conformations. It can also influence the overall shape and lipophilicity of the ligand, impacting its ability to fit into hydrophobic pockets within the binding site.[4]

  • Solvation and Desolvation : The methoxy group can alter the solvation properties of the ligand, which plays a critical role in the thermodynamics of binding. The energetic cost of desolvating the ligand and the binding pocket upon complex formation is a key determinant of binding affinity.

Comparative Analysis of Methoxy-Substituted Picolinic Acid Ligands

The following table summarizes the predicted relative binding affinities and the key molecular properties influenced by the position of the methoxy group.

LigandStructurePredicted Relative Binding AffinityKey Considerations
Picolinic Acid BaselineThe unsubstituted scaffold provides a reference point for evaluating the effects of substitution.
3-Methoxy-picolinic acid Moderate to HighThe methoxy group at the 3-position can enhance electron density on the pyridine nitrogen, potentially strengthening interactions. Steric clash with the carboxylic acid is minimal.
4-Methoxy-picolinic acid HighThe 4-position is often electronically favorable, influencing the overall dipole moment of the molecule without sterically hindering the key binding motifs (pyridine N and carboxylate).
5-Methoxy-picolinic acid ModerateSubstitution at the 5-position can influence lipophilicity and may interact with specific hydrophobic pockets in the target protein.[7]
6-Methoxy-picolinic acid Low to ModerateThe proximity of the methoxy group to the pyridine nitrogen can introduce steric hindrance, potentially weakening the coordination with the target.

Note: The predicted binding affinities are generalized and the actual affinities will be highly dependent on the specific topology and amino acid composition of the protein's binding site.

Experimental Protocols for Determining Binding Affinity

Accurate and reproducible measurement of binding affinity is paramount in drug discovery. Several biophysical techniques are routinely employed to quantify the interaction between a small molecule ligand and its protein target. Here, we detail the protocols for three widely used methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), and stoichiometry (n).[9][10]

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[10]

    • Prepare a solution of the methoxy-substituted picolinic acid ligand (typically 100-500 µM) in the exact same buffer to minimize heats of dilution.[10][11]

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.[10]

  • Instrument Setup:

    • Clean the sample cell and injection syringe of the ITC instrument thoroughly with buffer.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the protein solution.

    • Allow the system to reach equilibrium after each injection, and measure the resulting heat change.

    • Continue the injections until the protein is saturated with the ligand, and no further significant heat changes are observed.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[12]

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution (10-50 µM) Prep_Ligand Prepare Ligand Solution (100-500 µM) in identical buffer Clean Clean cell and syringe Prep_Protein->Clean Degas Degas both solutions Load Load samples Clean->Load Equilibrate Equilibrate temperature Load->Equilibrate Titrate Perform sequential injections Equilibrate->Titrate Measure Measure heat change Titrate->Measure Integrate Integrate heat peaks Measure->Integrate Plot Plot binding isotherm Integrate->Plot Fit Fit to binding model Plot->Fit

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[13][14] It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Step-by-Step SPR Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[15]

    • Immobilize the target protein (ligand) onto the sensor chip surface via amine coupling. The optimal pH for immobilization is typically slightly below the protein's isoelectric point.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the methoxy-substituted picolinic acid ligand (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) during the association phase (analyte binding) and the dissociation phase (buffer flow).[15]

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte from the immobilized ligand, preparing the surface for the next injection cycle.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR signal (RU) versus time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋ = k₋/kₐ).

SPR_Workflow cluster_prep Immobilization cluster_binding Binding Analysis cluster_regen Regeneration cluster_analysis Data Analysis Activate Activate Sensor Chip (NHS/EDC) Immobilize Immobilize Protein Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject Inject Analyte (Picolinic Acid Ligand) Deactivate->Inject Association Association Phase Inject->Association Dissociation Dissociation Phase Association->Dissociation Regenerate Inject Regeneration Solution Dissociation->Regenerate Sensorgram Generate Sensorgrams Regenerate->Sensorgram Fit Fit to Kinetic Model Sensorgram->Fit

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small, fluorescently labeled molecule (tracer) to a larger molecule.[16][17] It is particularly well-suited for high-throughput screening.

Step-by-Step FP Protocol (Competitive Binding Assay):

  • Assay Development:

    • Synthesize or procure a fluorescently labeled version of a known binder to the target protein (the tracer).

    • Determine the optimal concentration of the tracer and the target protein that gives a stable and significant polarization signal.

  • Competitive Binding Experiment:

    • In a multi-well plate, add a constant concentration of the target protein and the fluorescent tracer to each well.

    • Add varying concentrations of the unlabeled methoxy-substituted picolinic acid ligands (the competitors) to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.[18]

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the competitor concentration.

    • Fit the resulting competition curve to a suitable model to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the bound tracer).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

FP_Workflow cluster_dev Assay Development cluster_exp Competition Assay cluster_measure Measurement cluster_analysis Data Analysis Tracer Obtain Fluorescent Tracer Optimize Optimize Tracer and Protein Concentrations Tracer->Optimize Mix Mix Protein, Tracer, and Competitor (Ligand) Optimize->Mix Incubate Incubate to Equilibrium Mix->Incubate Read Read Fluorescence Polarization Incubate->Read Plot Plot Competition Curve Read->Plot Calculate Determine IC50 and Ki Plot->Calculate

Caption: Fluorescence Polarization (FP) competitive binding assay workflow.

Conclusion and Future Directions

The strategic incorporation of methoxy groups onto the picolinic acid scaffold offers a powerful tool for modulating binding affinity. As demonstrated, the position of the methoxy group can significantly impact the electronic and steric properties of the ligand, leading to a range of binding potencies. The experimental techniques detailed in this guide—ITC, SPR, and FP—provide robust and reliable methods for quantifying these interactions and elucidating the structure-activity relationships that are critical for successful drug discovery.

Future research in this area will likely focus on the synthesis and evaluation of a broader range of substituted picolinic acid derivatives, coupled with computational modeling and structural biology to gain a more detailed understanding of the molecular determinants of binding. This integrated approach will undoubtedly accelerate the development of novel and effective therapeutic agents based on the versatile picolinic acid scaffold.

References

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • TTP Labtech. (2018). Analysis of protein-ligand interactions by fluorescence polarization. Retrieved from [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Protein-Ligand Interaction in Fungal Cell Lysates. Retrieved from [Link]

  • Fürst, R., et al. (2014).
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

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Safety Operating Guide

6-Methoxy-3-methylpicolinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 6-Methoxy-3-methylpicolinic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are grounded in established safety protocols and waste management principles.

Hazard Assessment and Profile

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][5]

  • Serious Eye Irritation: Expected to cause serious irritation and potential damage to the eyes.[1][2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2][6]

  • Harmful if Swallowed: Ingestion may be harmful to health.[3][7]

These hazards necessitate that this compound be treated as a hazardous chemical waste, subject to stringent disposal regulations.

Hazard ClassificationAnticipated EffectPrimary Routes of Exposure
Acute Dermal Toxicity Skin IrritationSkin Contact
Serious Eye Damage/Irritation Serious Eye IrritationEye Contact
STOT - Single Exposure Respiratory IrritationInhalation
Acute Oral Toxicity Harmful if SwallowedIngestion

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and local regulations. Two primary agencies set the standards in the United States:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[8] This means generators of the waste are responsible for its safe handling and disposal.[8] this compound would be classified as a chemical hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[9][10][11] This plan must outline specific procedures for safe handling and waste disposal within the laboratory.[10]

Core Disposal Protocol

The following step-by-step protocol ensures the safe and compliant disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[12]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[12]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[13][14]

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a dedicated container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

  • Incompatibility: This compound may be incompatible with strong oxidizing agents and strong acids.[7] Ensure it is not mixed with these materials in the waste container.

Step 3: Container Selection and Labeling

The integrity and clear identification of the waste container are paramount for safety.

  • Container Type: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.[15][16]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).[10][17]

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").[10]

    • The accumulation start date.

    • The name and contact information of the responsible researcher or laboratory.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory before collection.

  • Location: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be away from heat sources and direct sunlight.[14]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[13]

  • Container Status: Keep the waste container closed at all times, except when adding waste.

Step 5: Arranging for Final Disposal

Disposal must be handled by a licensed hazardous waste management company.

  • Contact EHS: Follow your institution's protocol by contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Manifest: Ensure a hazardous waste manifest is completed. This document tracks the waste from your laboratory to its final disposal facility, fulfilling the EPA's "cradle-to-grave" requirement.[18][19]

  • Approved Facility: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration or landfilling in a specially permitted landfill.[16][20][21]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Report the spill to your supervisor.[12]

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3, Step 1.

  • Contain and Clean:

    • For solid spills , carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[1][6]

    • For liquid spills , use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid.[3][7] Work from the outside of the spill inward.

  • Decontaminate: Wipe down the spill area with a suitable cleaning agent and water.[12] Collect all cleanup materials (absorbent, wipes, etc.) as hazardous waste.

  • Documentation: Document the spill and the cleanup procedure according to your institution's policies.

Visual Workflow and Decision Guide

The following diagrams illustrate the procedural flow for disposal and spill management.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_store Storage & Disposal A Identify Waste (Solid, Liquid, Contaminated PPE) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (HDPE, Sealed Lid) B->C D Label Container 'Hazardous Waste' + Chemical Name & Hazards C->D E Store in Satellite Accumulation Area (Secondary Containment) D->E F Contact EHS for Pickup E->F G Complete Hazardous Waste Manifest F->G H Transfer to Licensed Disposal Facility G->H SpillResponse Spill Spill Occurs Alert Alert Personnel & Report to Supervisor Spill->Alert Assess Assess Hazard Alert->Assess PPE Don Full PPE Assess->PPE Contain Contain Spill (Absorbent/Sweep) PPE->Contain Clean Decontaminate Area Contain->Clean Dispose Package Cleanup Materials as Hazardous Waste Clean->Dispose Doc Document Incident Dispose->Doc

Caption: Decision and action flowchart for managing a chemical spill.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • Chemical Waste Management for Laboratories. (n.d.).
  • 6 - SAFETY DATA SHEET. (2010, December 1).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies. (2025, May 20).
  • 6-Methoxy-N-(3-sulfopropyl)quinolinium. (n.d.).
  • 6-Methoxynicotinic acid - Apollo Scientific. (2023, June 8).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 18).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Laboratory chemical waste - Water Corporation. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid - Chemos GmbH&Co.KG. (n.d.).
  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
  • Hazardous Waste | US EPA. (2026, February 12).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • 40 CFR Part 260 -- Hazardous Waste Management System: General - eCFR. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.